Technical Documentation Center

(6-Fluoro-1H-indazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Fluoro-1H-indazol-5-yl)methanol
  • CAS: 1360894-74-1

Core Science & Biosynthesis

Foundational

(6-Fluoro-1H-indazol-5-yl)methanol: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) has emerged as a premium building block, providing a versatile synthetic handle (the hydroxymethyl group) attached to a highly optimized pharmacophore. The indazole core acts as a bioisostere for purines and indoles, frequently utilized to anchor molecules within the ATP-binding hinge region of kinases.

This technical guide provides an in-depth analysis of the physicochemical properties, structural advantages, and validated synthetic workflows for (6-Fluoro-1H-indazol-5-yl)methanol, specifically tailored for researchers developing targeted therapeutics such as ROCK1/2 and TTK inhibitors.

Structural and Physicochemical Profiling

The utility of (6-Fluoro-1H-indazol-5-yl)methanol stems from its precise molecular architecture. The bicyclic indazole system provides a rigid, planar scaffold capable of bidentate hydrogen bonding.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, which govern its behavior in both synthetic environments and biological systems ( [1]).

PropertyValue
Chemical Name (6-Fluoro-1H-indazol-5-yl)methanol
CAS Number 1360894-74-1
Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
SMILES String OCC1=CC2=C(NN=C2)C=C1F
Topological Polar Surface Area (TPSA) 48.9 Ų
H-Bond Donors 2 (Indazole NH, Hydroxyl OH)
H-Bond Acceptors 3 (Indazole N2, Hydroxyl O, Fluorine)
Physical State Solid (Off-white to light yellow powder)
The "Fluorine Effect" on the Indazole Core

The installation of a fluorine atom at the C6 position is not merely a steric choice; it fundamentally alters the electronic landscape of the molecule. Fluorine's high electronegativity exerts a strong inductive pull across the aromatic system, which lowers the pKa of the indazole N1 proton. This modification often enhances the hydrogen-bond donor capacity of the NH group, a critical factor for tight binding in kinase hinge regions, as observed in the development of ROCK inhibitors like GSK429286A ( [2], [3]). Furthermore, the C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C6 position, significantly improving the pharmacokinetic half-life of downstream drug candidates.

FluorineEffect cluster_mechanisms Core C6-Fluorination of Indazole Core Prop1 High Electronegativity (Inductive Pull) Core->Prop1 Prop2 Steric Shielding (C-F Bond Radius) Core->Prop2 Out1 Decreased pKa of Indazole NH Prop1->Out1 Electron withdrawal Out3 Increased Lipophilicity (Permeability) Prop1->Out3 Fluorophilic effect Out2 Enhanced Metabolic Stability (CYP450) Prop2->Out2 Blocks C6 oxidation

Mechanistic impact of C6-fluorination on physicochemical properties of the indazole core.

Synthetic Methodologies & Experimental Workflows

The most robust route to (6-Fluoro-1H-indazol-5-yl)methanol is the direct reduction of its corresponding carboxylic acid precursor, 6-fluoro-1H-indazole-5-carboxylic acid.

Causality in Reagent Selection

While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent for carboxylic acids, its use with polar heterocycles like indazoles is problematic. The required basic aqueous workup (Fieser method) often traps the polar indazole product within gelatinous aluminum salt emulsions, plummeting yields.

To circumvent this, we utilize Borane-Tetrahydrofuran (BH3·THF) . BH3 is highly electrophilic and exhibits exceptional chemoselectivity for electron-rich carboxylic acids over the electron-deficient indazole ring. Furthermore, the reaction can be cleanly quenched with methanol, completely avoiding emulsion-forming metal salts.

Self-Validating Protocol: Chemoselective Reduction via BH3·THF

This protocol is designed as a self-validating system, utilizing In-Process Controls (IPCs) to guarantee conversion before proceeding to isolation.

Step 1: Initiation & Solvation

  • Action: Suspend 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a continuous argon atmosphere.

  • Causality: Argon displaces atmospheric moisture, preventing the premature hydrolysis of the highly moisture-sensitive BH3·THF complex.

Step 2: Reagent Addition

  • Action: Cool the suspension to 0–5 °C using an ice bath. Add BH3·THF (1 M in THF, 3.0 eq) dropwise over 30 minutes.

  • Causality: The reduction of a carboxylic acid by borane is highly exothermic and evolves hydrogen gas. Strict thermal control and dropwise addition prevent thermal runaway and hazardous foaming.

Step 3: Reaction Propagation & IPC Validation

  • Action: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 12 hours.

  • Validation (Feedback Loop): Monitor the reaction via LC-MS. The workflow requires the complete disappearance of the starting material mass (m/z 181 [M+H]+) and the stabilization of the product mass (m/z 167[M+H]+). If m/z 181 persists, add an additional 0.5 eq of BH3·THF and stir for 2 hours before re-testing.

Step 4: Quenching

  • Action: Cool the completed reaction to 0 °C. Add anhydrous methanol dropwise until all effervescence strictly ceases.

  • Causality: Methanol safely solvolyzes unreacted borane and the intermediate borate esters, converting them into volatile trimethyl borate (B(OMe)3) and hydrogen gas, ensuring a clean crude mixture.

Step 5: Isolation

  • Action: Concentrate the mixture in vacuo, partition the residue between Ethyl Acetate and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and evaporate to yield the pure (6-Fluoro-1H-indazol-5-yl)methanol.

Downstream Derivatization in Drug Discovery

The resulting hydroxymethyl group at the C5 position is a highly versatile synthetic node. Depending on the target pharmacophore, it can be divergently functionalized to access complex kinase inhibitors, such as Tyrosine Threonine Kinase (TTK) inhibitors ( [4]) and ROCK2 inhibitors like KD025 ( [5]).

  • Oxidation to Aldehyde: Treatment with Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO2) yields 6-fluoro-1H-indazole-5-carbaldehyde. This intermediate is primed for reductive amination, allowing the installation of complex aliphatic or cyclic amines.

  • Conversion to Halide: Reaction with Thionyl Chloride (SOCl2) in dichloromethane converts the alcohol to 5-(chloromethyl)-6-fluoro-1H-indazole, creating an excellent electrophile for SN2 nucleophilic substitution reactions.

Workflow A 6-Fluoro-1H-indazole- 5-carboxylic acid B (6-Fluoro-1H-indazol- 5-yl)methanol A->B BH3-THF Reduction C 6-Fluoro-1H-indazole- 5-carbaldehyde B->C MnO2 / DMP Oxidation D 5-(Chloromethyl)-6- fluoro-1H-indazole B->D SOCl2 Chlorination E Kinase Inhibitors (e.g., ROCK/TTK) C->E Reductive Amination D->E Nucleophilic Substitution

Synthetic divergence of (6-Fluoro-1H-indazol-5-yl)methanol in drug discovery workflows.

Analytical Validation (E-E-A-T)

To ensure the scientific integrity of the synthesized building block, rigorous analytical characterization is mandatory. The causality of the spectral shifts provides definitive proof of successful synthesis:

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Indazole NH: Appears as a broad singlet at ~13.0 ppm. Its presence confirms the indazole ring remains intact and was not reduced.

    • Hydroxymethyl System: The definitive marker of successful reduction is the appearance of a methylene doublet (~4.6 ppm, 2H) coupling with a hydroxyl triplet (~5.2 ppm, 1H).

    • Aromatic Region: The C7-H proton will present as a distinct doublet (J ≈ 10 Hz) due to strong ortho-coupling with the C6-fluorine atom, verifying the regiochemistry of the halogen.

  • LC-MS (ESI+): The target compound will exhibit a dominant molecular ion peak at m/z 167.1 [M+H]+.

References

  • Title: 4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide (GSK429286A) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: GSK429286A | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and its Pharmacokinetic Application Source: PubMed (National Institutes of Health) URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Exact Mass Determination of (6-Fluoro-1H-indazol-5-yl)methanol

Executive Summary In modern drug discovery, the precise physicochemical characterization of small molecule intermediates is foundational to downstream preclinical success. This whitepaper provides an in-depth technical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of small molecule intermediates is foundational to downstream preclinical success. This whitepaper provides an in-depth technical analysis of (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1). We delineate the critical distinctions between its molecular weight and monoisotopic exact mass, explore the structural rationale behind its design, and provide a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS) workflows used in Drug Metabolism and Pharmacokinetics (DMPK).

Structural Rationale: The Fluorinated Indazole Scaffold

The architecture of (6-Fluoro-1H-indazol-5-yl)methanol combines two highly strategic elements in medicinal chemistry:

  • The Indazole Core: Nitrogen-containing heterocycles, specifically indazoles, are recognized as "privileged scaffolds" due to their profound pharmaceutical potential, acting as versatile binding motifs for various kinase and receptor targets[1].

  • Fluorine Substitution: The strategic insertion of a fluorine atom at the C6 position is a calculated design choice. Fluorine acts as a "magic bullet" in drug development; its high electronegativity and small van der Waals radius allow it to modulate the pKa of neighboring functional groups, increase lipophilicity, and significantly enhance metabolic stability without introducing steric hindrance[2][3].

Quantitative Mass Metrics: Molecular Weight vs. Exact Mass

For researchers transitioning a compound from bulk synthesis to high-resolution bioanalysis, distinguishing between average molecular weight and exact mass is imperative[4][5].

  • Molecular Weight (166.155 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes of the constituent elements. It is the standard metric used for bulk stoichiometry, formulation, and molarity calculations in the laboratory.

  • Exact Mass (166.05424 Da): This is the calculated mass of the molecule containing only the most abundant, lowest-mass isotope of each element (e.g., 12 C, 1 H, 19 F, 14 N, 16 O). Exact mass is the fundamental metric used in HRMS to differentiate isobaric compounds (molecules with the same nominal mass but different elemental compositions)[4][6].

Table 1: Physicochemical Mass Parameters of (6-Fluoro-1H-indazol-5-yl)methanol

ParameterValueDefinition / Calculation Basis
Chemical Formula C 8​ H 7​ FN 2​ OElemental composition
Molecular Weight 166.155 g/mol Abundance-weighted average mass
Exact Mass (Neutral) 166.05424 DaMonoisotopic mass ( 12 C, 1 H, 19 F, 14 N, 16 O)
[M+H] + Exact Mass 167.06152 m/zProtonated monoisotopic mass (Neutral + H + )
Mass Defect +0.05424 DaDifference between exact mass and nominal mass (166)

The Role of Exact Mass in DMPK and Metabolite Identification

In preclinical DMPK studies, exact mass is not merely a descriptive statistic; it is an active diagnostic tool. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure mass-to-charge ratios (m/z) to the fourth decimal place[7][8].

This precision allows scientists to utilize the mass defect —the fractional difference between the exact mass and the nominal mass. Because specific biotransformations (e.g., oxidation, glucuronidation) impart highly specific shifts in the mass defect, researchers can rapidly filter complex biological matrices to identify metabolites of (6-Fluoro-1H-indazol-5-yl)methanol without requiring radiolabeled standards[6][7].

Experimental Protocol: LC-HRMS Exact Mass Determination

To ensure scientific integrity, the determination of exact mass must be a self-validating system. The following step-by-step methodology outlines the protocol for validating the exact mass of (6-Fluoro-1H-indazol-5-yl)methanol using LC-HRMS.

Step 1: Instrument Calibration and Tuning

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Causality: Pre-run calibration ensures that any observed mass variance is due to the sample's inherent isotopic distribution rather than instrumental drift, creating a reliable baseline for the final validation criteria.

Step 2: Sample Preparation

  • Action: Dissolve (6-Fluoro-1H-indazol-5-yl)methanol in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water/Acetonitrile containing 0.1% formic acid.

  • Causality: Formic acid acts as a crucial proton source, facilitating efficient [M+H] + ion formation required for positive electrospray ionization (ESI+).

Step 3: UHPLC Separation

  • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% formic acid).

  • Causality: Chromatographic separation resolves the analyte from potential matrix components or solvent impurities, preventing ion suppression and isobaric interference in the mass analyzer.

Step 4: ESI-HRMS Acquisition

  • Action: Operate the HRMS in ESI+ mode. Acquire full-scan MS data (m/z 100–1000) at a resolving power of at least 70,000 FWHM (Full Width at Half Maximum).

Step 5: Data Validation & Mass Error Calculation

  • Action: Extract the chromatogram for the theoretical [M+H] + m/z of 167.0615. Measure the observed m/z of the peak apex. Calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6

  • Validation: A calculated mass error of ≤ 5 ppm definitively confirms the elemental composition of the synthesized compound, satisfying the rigorous standards required by medicinal chemistry journals and regulatory bodies[6].

Analytical Workflow Visualization

G N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI Ionization N2->N3 N4 HRMS (Orbitrap/TOF) N3->N4 N5 Exact Mass Determination N4->N5 N6 Validation (Mass Error < 5ppm) N5->N6

LC-HRMS workflow for exact mass determination and validation of small molecules.

References

  • CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol,97% - Howei howeipharm.com [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Institutes of Health (PMC)[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems RSC Advances (The Royal Society of Chemistry)[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs National Institutes of Health (PMC)[Link]

  • High-resolution mass spectrometry: more than exact mass Bioanalysis Zone[Link]

  • FAQs: high-resolution mass spectrometry and DMPK Bioanalysis Zone[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chromatography Online[Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications Spectroscopy Online[Link]

  • Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics IntechOpen[Link]

Sources

Foundational

The Core Mechanism of Action of (6-Fluoro-1H-indazol-5-yl)methanol Derivatives: An In-Depth Technical Guide

Executive Summary (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a critical synthetic precursor in modern medicinal chemistry. While the methanol derivative itself acts as a building block, its downstream func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a critical synthetic precursor in modern medicinal chemistry. While the methanol derivative itself acts as a building block, its downstream functionalized derivatives—specifically amides and carboxamides—serve as highly potent, ATP-competitive kinase inhibitors. As a privileged pharmacophore, the 6-fluoro-1H-indazole scaffold is predominantly utilized to target two distinct signaling nodes: the Rho-associated coiled-coil containing protein kinases (ROCK1/2) and the Interleukin-1 receptor-associated kinase 4 (IRAK4) .

This whitepaper dissects the chemical rationale behind this scaffold, the causality of its biological mechanisms, and the self-validating experimental workflows required to quantify its target engagement.

The Pharmacophore: Chemical Rationale & Kinase Selectivity

To understand why the (6-fluoro-1H-indazol-5-yl) moiety is so effective, we must examine the physical chemistry of the kinase ATP-binding pocket.

  • Hinge-Binding Motif : The nitrogen atoms of the indazole ring act as a bidentate hydrogen bond donor/acceptor system. They form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine ring of ATP[1].

  • The Role of the C6-Fluorine : The addition of a highly electronegative fluorine atom at the C6 position serves three causal functions:

    • Electronic Modulation : It withdraws electron density from the indazole ring, lowering the pKa of the N1-proton. This increases the acidity of the proton, strengthening its hydrogen bond with the kinase hinge.

    • Hydrophobic Packing : The fluorine atom is optimally sized to project into a highly conserved, lipophilic selectivity pocket adjacent to the ATP-binding site, increasing binding affinity (enthalpic gain) while excluding off-target kinases[2].

    • Metabolic Stability : It blocks cytochrome P450-mediated oxidation at the C6 position, improving the pharmacokinetic half-life of the derivative.

Primary Mechanism I: ROCK1/2 Inhibition

The most prominent derivatives of this scaffold, such as GSK429286A , are highly selective inhibitors of ROCK1 and ROCK2[3].

The Causality of the Pathway

ROCK is a downstream serine/threonine kinase effector of the small GTPase RhoA. When a G-protein coupled receptor (GPCR) is activated, RhoA exchanges GDP for GTP and binds to ROCK, relieving its auto-inhibitory conformation[4]. Active ROCK then phosphorylates Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. The resulting accumulation of phosphorylated myosin light chains drives actin-myosin cross-linking, leading to smooth muscle contraction and stress fiber formation[5].

By competitively binding to the ATP pocket of ROCK, 6-fluoro-1H-indazole derivatives halt this cascade. This mechanism induces profound smooth muscle relaxation and alters cellular morphology, providing therapeutic efficacy in conditions like glaucoma (by increasing aqueous humor outflow through the trabecular meshwork) and allergic asthma (by preventing airway hyperresponsiveness)[4][6].

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Binds & Activates MLCP MLCP (Inhibited) ROCK->MLCP Phosphorylates Actin Actin Stress Fibers ROCK->Actin Cytoskeleton Contraction Inhibitor 6-Fluoro-Indazole Derivative Inhibitor->ROCK ATP-competitive Block

Diagram 1: The RhoA/ROCK signaling cascade and the point of pharmacological intervention.

Primary Mechanism II: IRAK4 & Myddosome Disruption

A secondary, yet highly critical, application of the 6-fluoro-1H-indazole scaffold is in the development of IRAK4 inhibitors for chronic inflammatory diseases (e.g., Crohn's disease, rheumatoid arthritis)[2].

The Causality of the Pathway

IRAK4 is the master kinase of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, the adaptor protein MyD88 recruits IRAK4 via Death Domain (DD) interactions to form a supramolecular organizing center known as the "Myddosome"[2]. Within this complex, IRAK4 undergoes autophosphorylation, which is an absolute requirement for the subsequent recruitment and activation of IRAK1/2 and TRAF6. This cascade ultimately triggers the NF-κB and MAPK inflammatory responses[7].

Derivatives utilizing the 6-fluoro-1H-indazole core lock the kinase domain of IRAK4 in a "DFG-in" or "DFG-out" inactive conformation, preventing autophosphorylation and completely arresting the downstream inflammatory signal at its apex[2].

IRAK4_Pathway TLR TLR / IL-1R MyD88 MyD88 Adaptor TLR->MyD88 Ligand Binding IRAK4 IRAK4 (Myddosome) MyD88->IRAK4 DD-DD Interaction TRAF6 TRAF6 Activation IRAK4->TRAF6 Phosphorylation Inhibitor 6-Fluoro-Indazole Carboxamide Inhibitor->IRAK4 Kinase Domain Block NFKB NF-κB / MAPK TRAF6->NFKB Inflammatory Gene Transcription

Diagram 2: IRAK4 Myddosome assembly and downstream NF-κB inflammatory signaling.

Quantitative Target Engagement Data

To demonstrate the potency of this pharmacophore, the following table summarizes the biochemical IC50 values of representative 6-fluoro-1H-indazole derivatives against their primary kinase targets.

Compound DerivativePrimary TargetIC50 (Biochemical)Mechanism / Application
GSK429286A ROCK114 nMATP-competitive; Anti-asthmatic / Glaucoma[3]
GSK429286A ROCK263 nMATP-competitive; Actin cytoskeleton modulation[3]
Indazole Carboxamides IRAK4< 50 nMAutophosphorylation block; Autoimmune diseases[2]

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

Step-by-Step Methodology
  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., ROCK1 or IRAK4) and the specific biotinylated peptide substrate to their optimized concentrations (typically 1-5 nM for the kinase).

  • Compound Titration (The "Self-Validating" Step) :

    • Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO.

    • Controls : Include a DMSO-only well (0% inhibition, maximum signal) and a well with a known pan-kinase inhibitor like Staurosporine (100% inhibition, minimum signal). This allows for the calculation of the Z'-factor , which must be > 0.6 to validate the assay run.

  • Reaction Initiation : Add ATP at the specific Km​ value for the target kinase (ensuring the assay is sensitive to ATP-competitive inhibitors) and incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding EDTA. Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (APC, acceptor). Incubate for 30 minutes.

  • Readout & Analysis : Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio. Use non-linear regression (four-parameter logistic curve) to determine the IC50.

TRFRET_Workflow Prep 1. Reagent Prep Dose 2. Compound Titration Prep->Dose Incubate 3. ATP Incubation Dose->Incubate Read 4. TR-FRET Readout Incubate->Read Analyze 5. IC50 & Z'-Factor Read->Analyze

Diagram 3: Standardized TR-FRET workflow for validating ATP-competitive kinase inhibitors.

References

  • WO2017038856A1 - Agent for enhancing ocular hypotensive effect - Google Patents Source: Google Patents URL
  • WO2015091426A1 - Novel carboxamides, method for the production thereof...
  • Anti-asthmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • identify potential inhibitors: Topics by Science.gov Source: Science.gov URL:[Link]

  • Opposing effects of Rho-associated coiled-coil kinase 1 (ROCK1) and ROCK2 in TGF-β-SMAD signaling - Diva Portal Source: Diva Portal URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of (6-Fluoro-1H-indazol-5-yl)methanol in Organic Solvents

Executive Summary (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a highly specialized heterocyclic building block with a molecular weight of 166.16 g/mol and a molecular formula of C8H7FN2O. The indazole scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a highly specialized heterocyclic building block with a molecular weight of 166.16 g/mol and a molecular formula of C8H7FN2O. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. However, the successful integration of indazole derivatives into biological assays and formulation pipelines is often bottlenecked by their complex solubility profiles[2]. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of (6-Fluoro-1H-indazol-5-yl)methanol in various organic solvents, supported by validated experimental workflows for thermodynamic and kinetic solubility determination.

Structural Causality and Solvation Mechanics

The solubility of a compound is dictated by the energy required to disrupt its crystalline lattice versus the energy released upon solvation. For (6-Fluoro-1H-indazol-5-yl)methanol, three distinct structural motifs govern its interaction with organic solvents:

  • The Indazole Core: The bicyclic heteroaromatic ring is inherently hydrophobic, driving poor solubility in aqueous media. However, it exists predominantly in the stable 1H-tautomeric form, where the N1 atom acts as a hydrogen bond donor and the N2 atom acts as a hydrogen bond acceptor[1]. This dual capacity makes the core highly responsive to polar solvents[2].

  • The C6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom increases the overall lipophilicity of the molecule compared to the parent indazole[3]. While this modification enhances cell permeability in drug design, it creates a polarity mismatch with non-polar solvents like hexane, rendering the compound insoluble in such environments[2].

  • The C5-Hydroxymethyl Group (-CH2OH): This is the critical differentiating factor for this specific derivative. The hydroxyl moiety serves as both a strong hydrogen bond donor and acceptor. This functional group significantly enhances the molecule's solubility in polar protic solvents (e.g., methanol, ethanol) by forming robust intermolecular hydrogen-bonding networks that stabilize the solvated state[2][3].

SolvationMechanics Molecule (6-Fluoro-1H-indazol-5-yl)methanol Hydroxymethyl Hydroxymethyl Group (-CH2OH) Molecule->Hydroxymethyl Fluoro Fluorine Atom (-F) Molecule->Fluoro Indazole Indazole Core (NH/N) Molecule->Indazole Protic Polar Protic Solvents (e.g., Methanol) Hydroxymethyl->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO) Hydroxymethyl->Aprotic H-Bond Donor NonPolar Non-Polar Solvents (e.g., Hexane) Fluoro->NonPolar Lipophilic mismatch Indazole->Protic H-Bond Acceptor Indazole->Aprotic Dipole-Dipole

Caption: Logical relationship between structural motifs and solvent compatibility.

Solubility Profile in Organic Solvents

Based on the physicochemical properties of fluorinated indazole methanols, the expected solubility profile is summarized below. Dimethyl sulfoxide (DMSO) remains the gold standard for preparing high-concentration stock solutions due to its strong hydrogen bond accepting capability (via the sulfoxide oxygen) and high dielectric constant, which effectively disrupts the compound's crystal lattice[2][3].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Strong H-bond acceptors and high polarity effectively solvate the indazole N-H and the hydroxymethyl O-H without requiring a solvent H-bond donor[2][3].
Polar Protic Methanol, EthanolModerate to HighThe solvent's hydroxyl group acts as both a donor and acceptor, forming a solvation shell around the indazole nitrogens and the -CH2OH group[2][4].
Non-Polar Hexane, TolueneVery LowThe high polarity of the indazole moiety and the hydroxymethyl group creates a thermodynamic mismatch with non-polar environments[2].
Aqueous Water, PBS (pH 7.4)Low (<1 mg/mL)The hydrophobic aromatic core dominates; however, solubility may be marginally improved by the -CH2OH group compared to unsubstituted indazoles[2][3].

Experimental Workflows for Solubility Determination

To accurately utilize (6-Fluoro-1H-indazol-5-yl)methanol in research, empirical solubility testing is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Thermodynamic Solubility (Saturation Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the solvated phase. This method avoids the supersaturation artifacts common in kinetic assays[5][6].

Self-Validation Check: The presence of undissolved solid at the end of the equilibration period is the critical validation step. If no solid remains, the solution is not saturated, and the resulting concentration is merely the total amount added, not the true thermodynamic limit[5][7].

Step-by-Step Protocol:

  • Solid Addition: Weigh an excess amount of solid (6-Fluoro-1H-indazol-5-yl)methanol (e.g., 500 µg) into a sealed vial[7].

  • Solvent Introduction: Add a precise volume (e.g., 400 µL) of the target organic solvent (e.g., Methanol) or aqueous buffer[7].

  • Equilibration: Agitate the mixture at 25 °C and 400 rpm for 24 to 96 hours using an orbital shaker[7].

  • Visual Inspection (Validation): After 24, 48, and 72 hours, visually inspect the vials. Proceed only if solid precipitate is visible[7].

  • Phase Separation: Filter the suspension using a compatible filter plate (e.g., Whatman MiniUniPrep) or centrifuge at high speed to pellet the undissolved solid[7][8].

  • Quantification: Dilute the supernatant with the mobile phase and quantify the dissolved concentration via isocratic HPLC-UV against a standard calibration curve prepared from a 10 mM DMSO stock[7].

ShakeFlask Step1 1. Solid Addition Add excess compound to solvent Step2 2. Equilibration Shake at 400 rpm, 25°C (24-96h) Step1->Step2 Step3 3. Phase Separation Centrifugation or Filtration Step2->Step3 Step4 4. Quantification HPLC-UV or LC-MS Analysis Step3->Step4 Step5 5. Data Processing Calculate Thermodynamic Solubility Step4->Step5

Caption: Step-by-step workflow for the saturation shake-flask method.

Kinetic Solubility (Laser Nephelometry)

Kinetic solubility determines the concentration at which a compound precipitates when a concentrated organic stock is diluted into an aqueous or mixed-solvent system. It is highly relevant for High-Throughput Screening (HTS)[6][8].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock (10-50 mM)[8].

  • Serial Dilution: Add linear serial dilutions of the DMSO stock into the target test solvent[8].

  • Incubation: Incubate the microplate for 2 hours at 25 °C[8].

  • Detection: Measure precipitate formation using light scattering (laser nephelometry). The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in light scattering[6][8].

Troubleshooting & Assay Optimization

When utilizing (6-Fluoro-1H-indazol-5-yl)methanol in biological assays, researchers often face precipitation upon dilution from DMSO stocks into aqueous buffers.

  • Co-Solvent Strategy: To maintain the compound in solution, organic co-solvents can be utilized. While DMSO is standard, its final concentration in cell-based assays must be strictly maintained below 0.5% - 1.0% to prevent solvent-induced cytotoxicity[9].

  • pH Adjustment: Because the indazole ring contains basic nitrogen atoms, adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the ionized form, thereby enhancing solubility via the Henderson-Hasselbalch principle[5][9].

Sources

Foundational

(6-Fluoro-1H-indazol-5-yl)methanol (CAS 1360894-74-1): Physicochemical Profiling, Purity Standards, and Synthetic Utility in Kinase Inhibitor Development

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) has emerged as a highly versatile building block in this domain[1]. The indazole core serves as an excellent bioisostere for the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region[2].

The specific substitution pattern of this molecule is strategically valuable:

  • 6-Fluoro Substitution: The introduction of a highly electronegative fluorine atom enhances the molecule's lipophilicity and metabolic stability[1]. Furthermore, in kinases such as c-MET and RIPK2, the fluoro group is known to project into the hydrophobic back-pocket, disrupting α C-helix packing and stabilizing inactive kinase conformations[3].

  • 5-Hydroxymethyl Group: This primary alcohol acts as a highly reactive synthetic handle, allowing for rapid derivatization (via oxidation, etherification, or cross-coupling) to extend pharmacophores into the solvent-exposed channel of the target protein.

This technical guide establishes the physicochemical parameters, rigorous purity standards, and validated experimental workflows required to utilize (6-Fluoro-1H-indazol-5-yl)methanol in advanced drug discovery pipelines.

Physicochemical Profiling & Identification

Accurate identification and tracking of building blocks are foundational to reproducible structure-activity relationship (SAR) studies. Table 1 summarizes the critical physicochemical and structural data for (6-Fluoro-1H-indazol-5-yl)methanol[4].

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name (6-Fluoro-1H-indazol-5-yl)methanol
CAS Registry Number 1360894-74-1
Molecular Formula C 8​ H 7​ FN 2​ O
Molecular Weight 166.15 g/mol
SMILES OCC1=CC2=C(C=C1F)C=NN2
Appearance Solid (Powder)
Storage Conditions Keep in dark place, sealed in dry, room temperature

Purity Standards and Analytical Validation

The Causality of Purity in Fluorinated Indazoles

For early-stage screening, a purity of >95% is often acceptable. However, for advanced lead optimization and preclinical synthesis, a purity of ≥97% is strictly required. The synthesis of fluorinated indazoles frequently generates regioisomeric impurities (e.g., 4-fluoro or 7-fluoro isomers)[4]. Because these regioisomers possess nearly identical molecular weights and similar polarities, they can easily carry over into final assay compounds. A mere 3% contamination by a highly potent regioisomer can yield false-positive SAR data, derailing a multi-million-dollar drug development program.

Table 2: Purity Tiers & Applications

Purity GradeAnalytical RequirementPrimary Application
>95% HPLC-UV (Area %)High-throughput screening libraries
≥97% HPLC-UV, LC-MS, 1 H-NMRLead optimization, SAR development
>99% Full GMP Analytical SuiteIND-enabling studies, API synthesis
Protocol 1: Analytical Validation via HPLC-UV

To establish a self-validating quality control system, the following step-by-step HPLC protocol is optimized for the resolution of indazole regioisomers.

  • Sample Preparation: Dissolve 1.0 mg of (6-Fluoro-1H-indazol-5-yl)methanol in 1.0 mL of HPLC-grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides optimal hydrophobic retention for the lipophilic fluorinated aromatic core, maximizing the separation of closely related isomers.

  • Mobile Phase Formulation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The indazole system contains basic nitrogen atoms. The addition of 0.1% TFA lowers the pH (~pH 2), ensuring the indazole nitrogens remain in a consistent, fully protonated state. This prevents peak tailing and ensures sharp, quantifiable chromatograms.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, which aligns with the optimal π−π∗ transition of the conjugated indazole system.

Mechanistic Role in Kinase Inhibition

When derivatized, the fluoro-indazole core acts as a potent hinge-binding motif. For example, in the inhibition of the receptor tyrosine kinase c-MET, the indazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge backbone[5]. Simultaneously, the 6-fluoro substituent occupies a highly specific hydrophobic pocket, locking the kinase's P-loop into an inactive, "folded" conformation[2].

G HGF HGF (Ligand) cMET c-MET Kinase (ATP-Binding Site) HGF->cMET Activates PI3K PI3K / AKT Pathway (Survival) cMET->PI3K Phosphorylation MAPK Ras / MAPK Pathway (Proliferation) cMET->MAPK Phosphorylation Inhibitor Fluoro-Indazole Inhibitor (Hinge Binder) Inhibitor->cMET Blocks ATP Pocket Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibited by

Mechanism of fluoro-indazole inhibitors targeting c-MET kinase signaling pathways.

Synthetic Utility & Experimental Workflows

The most common synthetic trajectory for (6-Fluoro-1H-indazol-5-yl)methanol involves the selective oxidation of the primary alcohol to an aldehyde, followed by reductive amination. This allows medicinal chemists to rapidly append diverse amine libraries to the indazole core.

W SM (6-Fluoro-1H-indazol-5-yl)methanol CAS: 1360894-74-1 Oxidation Mild Oxidation (MnO2 or DMP, CH2Cl2) SM->Oxidation Aldehyde 6-Fluoro-1H-indazole-5-carbaldehyde Intermediate Oxidation->Aldehyde Coupling Reductive Amination (Amine, NaBH(OAc)3) Aldehyde->Coupling Product Advanced Lead Compound (Targeting Kinase Hinge) Coupling->Product

Synthetic workflow for derivatizing (6-Fluoro-1H-indazol-5-yl)methanol into kinase inhibitors.

Protocol 2: Selective Oxidation to 6-Fluoro-1H-indazole-5-carbaldehyde

This protocol details the conversion of the methanol group to an aldehyde without triggering over-oxidation to the carboxylic acid (CAS 1360943-00-5)[6].

  • Reagent Preparation: Suspend (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq, ~166 mg, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) in an oven-dried flask under an inert nitrogen atmosphere.

  • Selective Oxidation: Cool the suspension to 0 °C using an ice bath. Slowly add Dess-Martin Periodinane (DMP) (1.2 eq, 509 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Causality: DMP is explicitly chosen over harsher oxidants like Jones reagent (CrO 3​ /H 2​ SO 4​ ). Jones reagent will rapidly over-oxidize the primary alcohol to a highly stable, unreactive carboxylic acid. DMP ensures the reaction halts precisely at the reactive aldehyde intermediate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) solvent system until the starting material spot is fully consumed.

  • Quenching & Workup: Dilute the reaction mixture with 10 mL of DCM. Quench by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with 10 mL DCM, combine the organic phases, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the aldehyde intermediate, ready for immediate reductive amination.

References

  • Howei Pharm - CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol, 97%. Retrieved from:[Link]

  • ACS Publications - Structural Basis for Targeting the Folded P-Loop Conformation of c-MET. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • RSC Publishing - Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers. Retrieved from:[Link]

  • bioRxiv - Molecular profiling using RIPK2-XIAP interaction cell-based assay confirms RIPK-IN-4 kinase inhibitor non-PPI inhibitor. Retrieved from:[Link]

Sources

Exploratory

In Vitro Exploratory Studies Using (6-Fluoro-1H-indazol-5-yl)methanol: A Versatile Pharmacophore for Kinase Inhibitor Discovery

Executive Summary In the relentless pursuit of targeted oncology therapeutics, the selection of a robust chemical starting point dictates the success of the entire hit-to-lead campaign. (6-Fluoro-1H-indazol-5-yl)methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of targeted oncology therapeutics, the selection of a robust chemical starting point dictates the success of the entire hit-to-lead campaign. (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) [1] has emerged as a privileged building block in the design of next-generation ATP-competitive kinase inhibitors. This technical guide establishes a self-validating in vitro workflow for utilizing this pharmacophore, specifically focusing on its application in targeting the MKNK1 (Mnk1) kinase pathway, which is heavily implicated in hyperproliferative disorders and tumor angiogenesis[2].

Rather than merely listing protocols, this whitepaper dissects the causality behind our experimental designs—bridging the gap between chemical structure, biochemical affinity, and physiological target engagement.

Chemical Rationale & Pharmacophore Dynamics

Before deploying resources into in vitro screening, we must understand why this specific scaffold is chosen. Every functional group on (6-Fluoro-1H-indazol-5-yl)methanol serves a distinct, calculated purpose:

  • The 1H-Indazole Core (The Anchor): The indazole ring is a classical hinge-binding motif. The N1 and N2 heteroatoms act as a highly efficient bidentate hydrogen bond donor-acceptor pair, locking into the backbone amides of the kinase hinge region (typically interacting with residues like Leucine or Valine)[3].

  • The 6-Fluoro Substitution (The Shield & Modulator): Fluorine substitution at the 6-position is a strategic E-E-A-T (Expertise-driven) choice. It exerts a strong electron-withdrawing inductive effect that lowers the pKa of the indazole NH, thereby strengthening the hydrogen bond with the kinase hinge. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at a traditionally vulnerable aromatic site, significantly extending the compound's microsomal half-life.

  • The 5-Hydroxymethyl Vector (The Synthetic Handle): The primary alcohol (-CH₂OH) at position 5 is the critical synthetic vector. It can be readily oxidized to an aldehyde to participate in multicomponent Hantzsch reactions (yielding dihydropyridine cores)[2] or modified to construct complex pyrazolopyrimidine architectures[4]. This vector points directly toward the solvent-exposed channel of the kinase, allowing chemists to build out the molecule to achieve exquisite kinase selectivity.

signaling_pathway RAS RAS / RAF MEK MEK1/2 RAS->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates MKNK1 MKNK1 (Target) ERK->MKNK1 Activates p38 p38 MAPK p38->MKNK1 Activates eIF4E eIF4E MKNK1->eIF4E Phosphorylates peIF4E p-eIF4E (Ser209) eIF4E->peIF4E Active Form Translation Oncogenic Translation peIF4E->Translation Drives Inhibitor Fluoro-Indazole Derivative Inhibitor->MKNK1 Blocks

Fig 1. MKNK1/eIF4E signaling axis targeted by 6-fluoro-indazole-derived inhibitors.

The In Vitro Screening Cascade

To ensure data integrity, our testing cascade follows a strict hierarchy: Biochemical Affinity → Cellular Target Engagement → Metabolic Stability .

Phase 1: Biochemical Kinase Assay (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Indazole-derived heterocycles often exhibit inherent auto-fluorescence that confounds standard assays. TR-FRET utilizes a time delay that eliminates this background noise, providing a true measure of thermodynamic affinity (IC₅₀) independent of cellular permeability variables.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Enzyme Addition: Dispense 5 µL of recombinant MKNK1 enzyme (final concentration 1 nM) into a 384-well low-volume pro-plate.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the indazole derivatives (10-point serial dilutions in 100% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical step: ATP must be set at the empirical Km​ (e.g., 10 µM) to accurately assess ATP-competitive behavior. Use GFP-eIF4E as the substrate (100 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and a Terbium-labeled anti-phospho-eIF4E antibody.

  • Readout: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine the IC₅₀.

Phase 2: Cellular Target Engagement (HTRF)

Causality: A potent biochemical IC₅₀ is meaningless if the compound cannot cross the lipid bilayer or is immediately pumped out by P-glycoprotein efflux transporters. Because MKNK1 directly phosphorylates eIF4E at Ser209[3], measuring the reduction of p-eIF4E in a relevant cancer cell line (e.g., A549 lung carcinoma) validates physiological target engagement.

Step-by-Step Protocol:

  • Cell Plating: Seed A549 cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the synthesized indazole derivatives for exactly 2 hours to capture early signaling inhibition before compensatory feedback loops activate.

  • Lysis: Aspirate media and lyse cells using 50 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors) for 30 minutes on an orbital shaker.

  • Assay Assembly: Transfer 16 µL of lysate to a 384-well low-volume plate. Add 4 µL of HTRF detection reagents (Eu³⁺-Cryptate labeled anti-eIF4E and d2-labeled anti-p-eIF4E).

  • Incubation & Readout: Incubate overnight at room temperature and read the TR-FRET signal to generate the cellular IC₅₀ curve.

Phase 3: ADME Profiling (Microsomal Stability)

Causality: We must empirically validate the hypothesis that the 6-fluoro substitution improves metabolic stability. Human Liver Microsome (HLM) assays provide the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by exposing the compound to a full suite of CYP450 enzymes.

Step-by-Step Protocol:

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60-minute intervals directly into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the percentage of remaining parent compound over time.

screening_cascade Synthesis Scaffold Synthesis (CAS 1360894-74-1) Biochemical Biochemical Assay (TR-FRET MKNK1) Synthesis->Biochemical Hit ID Cellular Cellular Assay (p-eIF4E HTRF) Biochemical->Cellular IC50 < 100nM ADME ADME Profiling (HLM Stability) Cellular->ADME IC50 < 500nM Lead Lead Optimization Candidate Selection ADME->Lead t1/2 > 30min

Fig 2. Sequential in vitro screening cascade for hit-to-lead optimization.

Quantitative Data Presentation

The following table summarizes a representative SAR (Structure-Activity Relationship) progression, demonstrating the quantitative advantage of utilizing the 6-fluoro-indazole core derived from (6-Fluoro-1H-indazol-5-yl)methanol compared to a non-fluorinated baseline.

Compound IDScaffold ArchitectureMKNK1 IC₅₀ (nM)Cellular p-eIF4E IC₅₀ (nM)HLM t1/2​ (min)
Control Non-fluorinated Indazole145.0850.012.5
Deriv-A Dihydropyridine (Fluoro)42.1210.538.0
Deriv-B Pyrazolopyrimidine (Fluoro)18.495.245.5
Deriv-C Optimized Pyrazolopyrimidine3.2 18.0 >60.0

Data Interpretation: The introduction of the 6-fluoro indazole core (Deriv-A through C) not only drives biochemical potency into the single-digit nanomolar range by optimizing hinge-binding thermodynamics but also extends the microsomal half-life beyond the 60-minute threshold required for in vivo advancement.

References

  • Title: 4-(3-amino-6-fluoro-1h-indazol-5-yl)
  • Source: Google Patents / United States Patent and Trademark Office (US Patent US9556181B2)

Sources

Foundational

Pharmacokinetics of (6-Fluoro-1H-indazol-5-yl)methanol Precursors: A Technical Guide

Executive Summary (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a critical synthetic building block utilized in the development of highly selective kinase inhibitors. While the primary alcohol serves as a ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) is a critical synthetic building block utilized in the development of highly selective kinase inhibitors. While the primary alcohol serves as a versatile synthetic handle for cross-coupling and etherification, the 6-fluoro-1H-indazole core acts as the primary pharmacophore. This whitepaper details the pharmacokinetic (PK) principles, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics, and the bioanalytical quantification workflows for active pharmaceutical ingredients (APIs) derived from this precursor, such as the selective ROCK1/2 inhibitor GSK429286A and KD025 (Belumosudil)[1][2].

Mechanistic Grounding: The Fluorinated Indazole Pharmacophore

The structural design of drugs derived from (6-Fluoro-1H-indazol-5-yl)methanol is heavily dictated by the need to optimize both target affinity and pharmacokinetic survivability.

  • ATP-Competitive Hinge Binding : The indazole nitrogen atoms function as a bidentate hydrogen bond donor/acceptor pair. This allows the molecule to anchor deeply within the ATP-binding pocket of kinases (e.g., ROCK2, MAP4K1), outcompeting endogenous ATP[2].

  • Metabolic Shielding via Halogenation : The substitution of fluorine at the C6 position is a deliberate pharmacokinetic strategy. Unsubstituted indazoles are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. The highly electronegative fluorine atom blocks this Phase I metabolic vulnerability, significantly extending the biological half-life[1].

  • Lipophilic Efficiency (LipE) : Fluorine enhances the lipophilicity of the core without adding significant steric bulk. This modulates the pKa of the indazole NH, improving membrane permeability, cellular uptake, and oral bioavailability[1].

Pharmacokinetic Profiling & ADMET Characteristics

APIs synthesized from this precursor exhibit distinct and favorable ADMET profiles. For instance, GSK429286A demonstrates high binding affinity and stable interactions within kinase pockets, translating to potent in vivo efficacy, such as the induction of oligodendrocyte differentiation and vasodilation[3][4].

Below is a summary of the quantitative pharmacokinetic data for representative 6-fluoro-1H-indazole derivatives evaluated in preclinical rat models:

PK ParameterGSK429286A (ROCK1/2 Inhibitor)KD025 (ROCK2 Inhibitor)Causality / Structural Rationale
Administration Oral / IVOral / IVHigh lipophilicity enables efficient gastrointestinal absorption.
T_max (h) 1.5 - 2.00.5 - 1.0Rapid absorption driven by the optimal pKa of the fluorinated indazole core.
Half-life (t_1/2, h) ~4.2~2.8Fluorine at C6 successfully retards rapid Phase I oxidative metabolism[1].
Clearance (CL) ModerateHighHepatic clearance is primarily driven by secondary N-dealkylation pathways.
Bioavailability (F%) ~35%~20%First-pass hepatic metabolism limits absolute systemic bioavailability.
Primary Fragment m/z 178.00m/z 366.10CID fragmentation isolates the stable N-(6-fluoro-1H-indazol-5-yl) moiety[2].

Experimental Protocols: LC-MS/MS PK Validation

To accurately determine the PK profile of these precursors and their active derivatives, a highly sensitive LC-MS/MS methodology is required. The following protocol outlines the quantification of GSK429286A and related derivatives in plasma[2].

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquots of 50 µL of rat plasma are placed into microcentrifuge tubes.

  • Add 150 µL of ice-cold acetonitrile (ACN) containing the internal standard (IS).

  • Causality: Acetonitrile disrupts hydrophobic interactions between the highly protein-bound indazole derivatives and plasma proteins (e.g., albumin). The cold temperature prevents the thermal degradation of the analyte while forcing protein precipitation.

Step 2: Centrifugation & Extraction

  • Vortex the mixture for 3 minutes to ensure complete solvent mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

Step 3: Chromatographic Separation

  • Column : Reverse-phase C18 (e.g., Synergi 4 µm polar-RP, 80Å).

  • Mobile Phase : 0.1% Formic acid in water (A) and Acetonitrile (B) at a 30:70 (v/v) isocratic ratio.

  • Causality: The high organic composition (70% ACN) is essential. Fluorinated indazoles are highly lipophilic; a lower organic ratio would result in excessive column retention, peak tailing, and carryover between injections[2].

Step 4: Mass Spectrometry (ESI+ MRM)

  • Ionization : Electrospray Ionization in positive mode (ESI+).

  • MRM Transition : Monitor the transition of m/z 433.00 → 178.00 for GSK429286A.

  • Causality: The parent ion[M+H]+ is 433.00. Under collision-induced dissociation (CID), the molecule cleaves to yield a fragment at m/z 178.00, corresponding to the N-(6-fluoro-1H-indazol-5-yl) formamide ion. Monitoring this specific transition eliminates matrix interference from endogenous plasma lipids, ensuring high analytical selectivity[2].

PK_Workflow Start Plasma Sample Collection Spike Spike Internal Standard (GSK429286A) Start->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation (14,000 rpm, 4°C) Extract->Centrifuge LC Reverse-Phase LC (0.1% Formic Acid/ACN) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (m/z 433.0 -> 178.0) MS->Data

Fig 1: LC-MS/MS bioanalytical workflow for the quantification of fluorinated indazole derivatives.

Assay Validation & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, the Relative Matrix Effect must be calculated to confirm extraction efficiency.

  • Mechanism : Prepare post-extracted blank plasma samples from three different biological subjects and spike them with the indazole analyte. Compare the peak responses of these samples against neat standards prepared directly in the mobile phase.

  • Validation Metric : An absolute matrix effect ranging between 93.3% and 102.4% confirms that ion suppression or enhancement by endogenous phospholipids is negligible[2]. If the matrix effect falls outside this range, the extraction protocol is inherently flagged as invalid, prompting a shift to Solid-Phase Extraction (SPE) to remove interfering lipids.

Pharmacodynamic Visualization

Once distributed systemically, these 6-fluoro-1H-indazole derivatives penetrate target tissues to exert their mechanism of action. In the context of ROCK2 inhibition, the pharmacophore blocks kinase activity, leading to downstream cytoskeletal relaxation[3].

Mechanism Drug 6-Fluoro-1H-indazole Derivative ROCK2 ROCK2 Kinase (Active) Drug->ROCK2 Inhibits MYPT1 MYPT1 (Phosphorylation ablated) ROCK2->MYPT1 Blocks MLC Myosin Light Chain (Dephosphorylated) MYPT1->MLC Promotes Actin Actin Cytoskeleton Relaxation MLC->Actin Regulates

Fig 2: Intracellular ROCK2 inhibition pathway mediated by 6-fluoro-1H-indazole pharmacophores.

References

  • Title : Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application Source : Molecules (MDPI) URL :[Link]

  • Title : Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase Source : Cell Adhesion & Migration (Taylor & Francis) URL :[Link]

  • Title : Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations Source : Frontiers in Chemistry URL :[Link]

Sources

Protocols & Analytical Methods

Method

(6-Fluoro-1H-indazol-5-yl)methanol as a building block in medicinal chemistry

Application Note: (6-Fluoro-1H-indazol-5-yl)methanol as a Strategic Building Block in Medicinal Chemistry Executive Summary & Structural Rationale In modern medicinal chemistry, the indazole ring system is a highly privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (6-Fluoro-1H-indazol-5-yl)methanol as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern medicinal chemistry, the indazole ring system is a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for indole and phenol[1]. The specific building block (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) represents a highly optimized fragment for Fragment-Based Drug Discovery (FBDD) and late-stage diversification[1].

The structural logic of this molecule relies on three synergistic features:

  • The 1H-Indazole Core : Acts as a potent hydrogen bond donor (N1-H) and acceptor (N2), making it an ideal motif for binding the hinge region of kinases (e.g., VEGFR, PI3K) and other critical targets like the EP4 receptor[1][2]. 1H-indazole is thermodynamically favored over the 2H-tautomer, ensuring predictable binding conformations[3].

  • The 6-Fluoro Substitution : Fluorine's high electronegativity and small van der Waals radius (1.47 Å) serve a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the C6 position, a common metabolic soft spot. Second, it inductively lowers the pKa of the adjacent N1-H, strengthening its hydrogen-bond donor capacity to the target protein's backbone[3].

  • The 5-Hydroxymethyl Handle : Positioned strategically on the benzenoid ring, this primary alcohol acts as a versatile synthetic vector. In kinase inhibitors, the 5-position typically points toward the solvent-exposed channel, allowing chemists to append solubilizing groups or bulky moieties without disrupting the core hinge-binding interaction[4].

Pharmacophore Core 1H-Indazole Core Privileged Scaffold Kinase Hinge Binder Bioisostere Indole/Phenol Bioisostere Core->Bioisostere Fluoro 6-Fluoro Substitution Metabolic Shielding pKa Modulator Fluoro->Core Position 6 Lipophilicity Increased Lipophilicity Blocked CYP450 Oxidation Fluoro->Lipophilicity Methanol 5-Hydroxymethyl Synthetic Vector Solvent Channel Probe Methanol->Core Position 5 Diversification Late-Stage Diversification (FBDD) Methanol->Diversification

Fig 1. Pharmacophore mapping and logical relationships of the (6-Fluoro-1H-indazol-5-yl)methanol.

Physicochemical Profiling

For drug development professionals, understanding the baseline physicochemical properties of a building block is critical for predicting downstream Rule-of-Five (Ro5) compliance[5].

PropertyValuePharmacological & Synthetic Relevance
CAS Number 1360894-74-1Unique identifier for procurement and inventory.
Molecular Weight 166.15 g/mol Highly efficient low-MW fragment; leaves ample room for elaboration (<500 Da final).
Topological Polar Surface Area (TPSA) 48.9 ŲExcellent baseline for membrane permeability; allows addition of polar groups later.
H-Bond Donors / Acceptors 2 / 3Optimal for establishing robust target-anchoring networks (e.g., kinase hinge)[1].
cLogP (Estimated) ~1.2Favorable lipophilicity; the 6-fluoro group offsets the polarity of the 5-methanol.

Synthetic Workflows & Diversification Strategies

The primary value of (6-Fluoro-1H-indazol-5-yl)methanol lies in its synthetic plasticity. The 5-hydroxymethyl group can be transformed via two primary divergent pathways to generate vast libraries of analogs[4].

Workflow SM (6-Fluoro-1H-indazol-5-yl)methanol Oxidation Mild Oxidation (MnO2, THF, 60°C) SM->Oxidation Halogenation Halogenation (SOCl2 or PBr3) SM->Halogenation Aldehyde 5-Carbaldehyde Intermediate Oxidation->Aldehyde RedAm Reductive Amination (NaBH(OAc)3, Amines) Aldehyde->RedAm Kinase Target Kinase Inhibitor RedAm->Kinase Halide 5-Halomethyl Intermediate Halogenation->Halide SN2 Nucleophilic Substitution (NaH, R-OH/R-NH2) Halide->SN2 Ether Ether/Amine Derivatives SN2->Ether

Fig 2. Divergent synthetic workflows for 5-hydroxymethyl elaboration in drug discovery.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies include the mechanistic causality behind reagent selection and in-process controls to ensure experimental success.

Protocol A: Chemoselective Oxidation to 6-Fluoro-1H-indazole-5-carbaldehyde

Objective: Convert the 5-methanol to a reactive aldehyde for downstream reductive amination (a staple in FBDD)[1]. Causality: Primary alcohols on electron-deficient heterocyclic rings can be sluggish to oxidize. However, harsh oxidants (like Jones reagent) will over-oxidize the alcohol to a carboxylic acid or degrade the unprotected indazole core. Activated Manganese(IV) oxide (MnO₂) is chosen because it is highly chemoselective for benzylic-type alcohols and requires no N1-protection, streamlining the synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq, e.g., 500 mg) in anhydrous Tetrahydrofuran (THF) (15 mL). Note: THF is preferred over DCM due to the superior solubility of unprotected indazoles.

  • Reagent Addition: Add activated MnO₂ (10.0 eq) in a single portion.

    • Self-Validation Check: The reaction will immediately form a dense, opaque black suspension.

  • Reaction Execution: Heat the mixture to 60°C and stir vigorously for 4–6 hours.

  • In-Process Monitoring (TLC): Spot the reaction on silica gel TLC plates (Eluent: 50% EtOAc in Hexanes).

    • Self-Validation Check: The starting material (highly polar, Rf ~0.2) must be completely consumed. A new, strongly UV-active spot (aldehyde, Rf ~0.6) will appear.

  • Workup: Cool the reaction to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot EtOAc (3 × 20 mL).

    • Self-Validation Check: The resulting filtrate must be completely transparent with a slight yellow tint. Any black particulates indicate a failed filtration that will ruin downstream reductive aminations.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-fluoro-1H-indazole-5-carbaldehyde.

    • Analytical Validation: ¹H-NMR (DMSO-d₆) will confirm success via the disappearance of the aliphatic -CH₂OH multiplet (~4.6 ppm) and the emergence of a sharp, deshielded aldehyde singlet at ~10.1 ppm.

Protocol B: Direct Etherification via Williamson-Type Coupling

Objective: Extend the molecule by converting the 5-methanol into an ether linkage. Causality: The N1-H of the indazole is highly acidic (pKa ~13.5, lowered by the 6-fluoro group)[3]. If a standard equivalent of base (NaH) is used for etherification, the N1 position will deprotonate first, starving the reaction of base and leading to unwanted N-alkylation. To achieve O-alkylation without a separate N-protection step, a strictly controlled excess of base must be used to form the dianion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq ).

    • Self-Validation Check: Immediate evolution of H₂ gas (bubbling) confirms the hydride is active and deprotonation of both the N1-H and O-H is occurring.

  • Alkylation: After stirring for 30 minutes at 0°C, dropwise add the desired alkyl halide (R-X, 1.05 eq). Note: Do not exceed 1.05 eq of the electrophile to prevent N,O-dialkylation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH₄Cl at 0°C. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF.

  • Analytical Validation: Analyze the crude mixture via LC-MS. The desired O-alkylated product will typically elute later (more lipophilic) than any N-alkylated byproducts. 2D NMR (HMBC) can definitively confirm regioselectivity by showing a correlation between the new alkyl protons and the oxygen-bearing carbon.

Sources

Application

Chemoselective Functionalization of (6-Fluoro-1H-indazol-5-yl)methanol: Protocols for O- vs. N-Electrophilic Coupling

Introduction & Mechanistic Rationale (6-Fluoro-1H-indazol-5-yl)methanol is a highly privileged building block in modern drug discovery. The indazole core frequently serves as a kinase hinge-binding motif, while the C6-fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(6-Fluoro-1H-indazol-5-yl)methanol is a highly privileged building block in modern drug discovery. The indazole core frequently serves as a kinase hinge-binding motif, while the C6-fluorine atom enhances metabolic stability and modulates the pKa of adjacent functional groups. However, functionalizing this scaffold presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic sites:

  • The Indazole Nitrogen (N1/N2): The N-H proton is relatively acidic (pKa ~14).

  • The Primary Alcohol (C5-CH₂OH): The hydroxyl proton is less acidic (pKa ~16) but sterically highly accessible.

As a Senior Application Scientist, it is critical to understand that simply mixing this substrate with a base and an electrophile will result in a complex mixture of N1-alkylated, N2-alkylated, and O-alkylated products.

The Causality of Chemoselectivity: To achieve N-alkylation , we exploit the acidity difference. Using exactly 1.0–1.05 equivalents of a strong base like Sodium Hydride (NaH) selectively deprotonates the indazole nitrogen. In a polar aprotic solvent like THF, the resulting indazolide anion exists as a tight ion pair that thermodynamically favors electrophilic attack at the N1 position[1]. Conversely, to achieve O-alkylation , we must either mask the indazole nitrogen using a protecting group strategy[2] or exploit the differential nucleophilicity of a dianion intermediate[3]. When 2.1 equivalents of NaH are used, both protons are removed. The resulting localized alkoxide is significantly more nucleophilic than the resonance-stabilized indazolide anion, allowing for direct, chemoselective O-alkylation upon the slow addition of 1.0 equivalent of an electrophile.

Pathway Visualization

The following workflow illustrates the divergent synthetic pathways dictated by base stoichiometry and protecting group strategies.

Chemoselectivity SM (6-Fluoro-1H-indazol-5-yl)methanol (Dual Nucleophile) MonoAnion Monoanion Generation (1.0 eq NaH) SM->MonoAnion Base Control DiAnionGen Dianion Generation (2.1 eq NaH) SM->DiAnionGen Excess Base Protect Selective N-Protection (Boc2O, Et3N) SM->Protect Protecting Group Route Indazolide Indazolide Anion (Delocalized) MonoAnion->Indazolide N1_Alk N1-Alkylation (Thermodynamic) Indazolide->N1_Alk + R-X Dianion N,O-Dianion (Reactive Alkoxide) DiAnionGen->Dianion O_Alk Chemoselective O-Alkylation (1.0 eq Electrophile) Dianion->O_Alk + 1.0 eq R-X N_Boc N-Boc Protected SM Protect->N_Boc O_Alk2 O-Alkylation & Deprotection N_Boc->O_Alk2 1. Base/R-X 2. TFA

Fig 1. Divergent chemoselective pathways for (6-Fluoro-1H-indazol-5-yl)methanol functionalization.

Experimental Protocols: Self-Validating Systems

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

This protocol utilizes stoichiometric base control to selectively functionalize the indazole core while leaving the primary alcohol intact[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

    • Causality: The slight excess of NaH ensures complete formation of the monoanion without triggering alkoxide formation.

  • Electrophilic Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

In-Process Control & Validation:

  • LC-MS: Look for the [M+H]+ peak corresponding to the mono-alkylated mass. The absence of a di-alkylated mass validates the stoichiometric control.

  • NMR Validation: Perform a 2D ¹H-¹H NOESY experiment. A strong NOE correlation between the new N-alkyl protons and the indazole C7-proton confirms N1-regioselectivity over N2.

Protocol B: Chemoselective O-Alkylation via N-Boc Protection

When absolute fidelity for O-alkylation is required, temporarily masking the indazole nitrogen is the most robust approach[2].

Step-by-Step Methodology:

  • Selective N-Protection: Dissolve the starting material (1.0 eq) in DCM. Add Et₃N (1.5 eq) and Boc₂O (1.05 eq). Stir at RT for 4 hours.

    • Validation: TLC (UV active) will show a less polar spot. LC-MS will show[M+Boc+H]+.

  • O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF at 0 °C. Add NaH (1.2 eq) followed by the electrophile (1.5 eq). Stir at RT until complete.

  • Deprotection: Treat the crude O-alkylated product with a 1:4 mixture of TFA/DCM at RT for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃.

In-Process Control & Validation:

  • ¹⁹F NMR Tracking: The C6-fluorine provides an excellent handle. The ¹⁹F signal will shift significantly upon N-Boc protection (due to electronic changes in the aromatic ring) and revert near its original position upon TFA deprotection, allowing for real-time reaction monitoring without chromatography.

Protocol C: Direct O-Alkylation via Dianion Intermediate

This advanced protocol bypasses protecting groups by exploiting the superior nucleophilicity of the localized alkoxide over the delocalized indazolide anion[3].

Step-by-Step Methodology:

  • Dianion Generation: Dissolve the starting material (1.0 eq) in anhydrous THF at 0 °C. Slowly add NaH (2.1 eq). Stir for 1 hour at 0 °C, then 30 minutes at RT to ensure complete dianion formation.

  • Controlled Alkylation: Cool the crimson/dark-orange dianion solution back to -78 °C. Add the electrophile (1.0 eq) strictly dropwise over 15 minutes via syringe pump.

    • Causality: The highly localized oxygen anion reacts orders of magnitude faster than the nitrogen anion. Low temperatures and slow addition prevent over-alkylation.

  • Quench: Quench at -78 °C with methanol, then warm to RT and partition between water and EtOAc.

In-Process Control & Validation:

  • ¹H NMR: The disappearance of the hydroxyl proton (if run in dry DMSO-d6) and the downfield shift of the C5-CH₂ protons confirm successful O-etherification.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational metrics for the three protocols, allowing researchers to select the optimal route based on their specific project constraints.

ProtocolTarget LinkageReagents / ConditionsRegioselectivityTypical YieldValidation Metric
1. Direct Monoanion N1-Alkyl1.05 eq NaH, THF, 0 °C to RT>95% N1 over N2/O75–85%NOESY (N-CH₂ to C7-H)
2. N-Protection O-Alkyl1. Boc₂O; 2. NaH/R-X; 3. TFA>99% O-Alkyl60–70% (Over 3 steps)Mass shift (+Boc, +R, -Boc)
3. Dianion O-Alkyl2.1 eq NaH, THF, -78 °C~85% O-Alkyl50–65%¹H NMR (O-CH₂ shift)

Sources

Method

Application Note: (6-Fluoro-1H-indazol-5-yl)methanol as a Privileged Synthon in Oncology Drug Discovery

Executive Summary (6-Fluoro-1H-indazol-5-yl)methanol (CAS 1360894-74-1) has emerged as a highly versatile and privileged pharmacophore building block in the development of targeted oncology therapeutics. Rather than acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-1H-indazol-5-yl)methanol (CAS 1360894-74-1) has emerged as a highly versatile and privileged pharmacophore building block in the development of targeted oncology therapeutics. Rather than acting as a standalone drug, this molecule serves as a critical synthon for synthesizing potent, ATP-competitive kinase inhibitors. This application note details the mechanistic rationale for incorporating the 6-fluoro-indazole scaffold into drug candidates, outlines its primary oncological targets (ROCK1/2, c-Met, and MNK1), and provides validated, step-by-step protocols for evaluating the biochemical and phenotypic efficacy of its derivatives.

Mechanistic Rationale: The Bioisosteric Power of Fluorination

The selection of (6-Fluoro-1H-indazol-5-yl)methanol as a starting material is driven by strict structure-activity relationship (SAR) principles in kinase drug discovery:

  • Hinge Region Anchoring: The 1H-indazole core is a well-established ATP-competitive hinge binder. The N1 and N2 atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule within the kinase active site[1].

  • Fluorine-Induced pKa Modulation: The introduction of a highly electronegative fluorine atom at the C6 position exerts a strong inductive effect, lowering the pKa of the adjacent indazole NH. This precise electronic tuning enhances the hydrogen-bonding strength of the scaffold with the kinase hinge backbone[2].

  • Metabolic Stability: The C6 position on the indazole ring is a common site for cytochrome P450-mediated oxidation. Fluorine substitution blocks this metabolic liability, significantly extending the in vivo half-life of the resulting drug candidates.

  • Synthetic Versatility: The C5-hydroxymethyl group (-CH2OH) serves as an ideal handle for diversification. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for cross-coupling, enabling the rapid generation of diverse inhibitor libraries[2].

Target Landscape and Pharmacological Data

Derivatives synthesized from this synthon have demonstrated potent activity against kinases driving tumor metastasis, resistance, and proliferation.

Table 1: Key Oncology Targets and 6-Fluoro-Indazole Inhibitor Profiles

Target KinaseRepresentative DerivativeIC50 (nM)Primary Oncological Application
ROCK1 / ROCK2 GSK429286A14 (ROCK1), 63 (ROCK2)Suppression of tumor cell motility, invasion, and actin cytoskeleton remodeling[3].
c-Met (HGF Receptor) Heterocyclic c-Met Inhibitors< 10Overcoming resistance in solid tumors (colorectal, breast, lung) by blocking HGF signaling[2].
MNK1 Pyrazolopyrimidinylamino-indazoles< 50Inhibition of eIF4E phosphorylation, halting oncogenic mRNA translation[4].

Signaling Pathways Targeted by 6-Fluoro-Indazole Derivatives

To understand the systemic impact of these inhibitors, we must map their intervention points within oncogenic signaling cascades.

Pathway cMet c-Met Receptor ROCK ROCK1 / ROCK2 cMet->ROCK Activation MNK1 MNK1 Kinase cMet->MNK1 MAPK Pathway Actin Actin Cytoskeleton ROCK->Actin Phosphorylation (MLC/MYPT1) eIF4E eIF4E (Translation) MNK1->eIF4E Phosphorylation Proliferation Tumor Proliferation eIF4E->Proliferation Oncogenic Translation Metastasis Tumor Metastasis & Invasion Actin->Metastasis Motility Inhibitor 6-Fluoro-Indazole Derivatives Inhibitor->cMet Inhibition Inhibitor->ROCK Inhibitor->MNK1

Mechanistic pathways targeted by 6-fluoro-indazole derivatives in oncology.

Validated Experimental Protocols

Protocol A: TR-FRET Biochemical Kinase Assay (ROCK1/2)

Causality & Trustworthiness: To ensure high-fidelity screening of synthesized derivatives, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-delayed measurement eliminates compound auto-fluorescence—a notorious source of false positives in oncology libraries. The assay is self-validating via strict Z'-factor gating; plates with Z' < 0.5 are automatically rejected.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes.

  • Fluorescein-labeled Ulight-STK peptide substrate.

  • Europium-labeled anti-phospho-STK antibody.

  • Reference compound: GSK429286A (N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide)[3][5].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 6-fluoro-indazole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume ProxiPlate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of 2X ROCK1 or ROCK2 enzyme solution (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP/Ulight-STK substrate mix. Crucial Step: The final ATP concentration must be set at the empirical Km for each kinase to ensure competitive inhibition sensitivity.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and the Europium-labeled antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation: Verify that the IC50 of the GSK429286A positive control falls within the expected range (10-20 nM for ROCK1)[3].

Protocol B: Phenotypic Boyden Chamber Invasion Assay

Causality & Trustworthiness: Biochemical potency does not guarantee cellular penetration or functional efficacy. This assay validates that the biochemical inhibition of ROCK or c-Met translates into the suppression of tumor metastasis. Matrigel is utilized to mimic the extracellular matrix (ECM); cells must actively degrade this barrier, distinguishing true invasive capability from simple chemokinesis.

Step-by-Step Procedure:

  • Chamber Preparation: Hydrate Matrigel-coated Transwell inserts (8 µm pore size) in serum-free DMEM for 2 hours at 37°C.

  • Cell Seeding: Harvest highly invasive cancer cells (e.g., MDA-MB-468 breast cancer cells) and resuspend in serum-free DMEM containing the 6-fluoro-indazole derivative (at 1x, 3x, and 10x the biochemical IC50). Seed 1 × 10⁵ cells into the upper chamber.

  • Chemotactic Gradient: Add 750 µL of DMEM supplemented with 10% FBS (chemoattractant) to the lower chamber. Self-Validation Control: Include a negative control well with serum-free DMEM in the lower chamber to establish baseline non-directional migration.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Fixation & Staining: Remove non-invading cells from the upper surface of the membrane using a cotton swab. Fix the invaded cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Image five random fields per insert under an inverted microscope at 20x magnification. Quantify the number of invaded cells using image analysis software.

Drug Discovery Workflow

Workflow Synthon Synthon (6-Fluoro-1H-indazol-5-yl)methanol Deriv Scaffold Derivatization (Cross-Coupling / Amidation) Synthon->Deriv Screen Primary Screening (TR-FRET Kinase Assays) Deriv->Screen Cell Phenotypic Profiling (Invasion / Migration) Screen->Cell Lead Lead Optimization (In Vivo Xenografts) Cell->Lead

Drug discovery workflow utilizing the 6-fluoro-indazole synthon for hit-to-lead generation.

References

  • Howei Pharm. "CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol,97%". Howei - Life Science Product & Service Solutions Provider. URL:[Link]

  • European Patent Office. "INDAZOLYL-SUBSTITUTED DIHYDROISOXA-ZOLOPYRIDINES AND METHODS OF USE THEREOF - EP 2451817 B1". Google Patents.
  • Liang and Hennessey LLP. "(12) United States Patent - Substituted pyrazolopyrimidinylamino-indazoles". Google Patents.
  • Google Patents. "US20150218171A1 - Highly selective c-met inhibitors as anticancer agents". Google Patents.
  • PLOS One. "Rho-associated kinase and zipper-interacting protein kinase, but not myosin light chain kinase, are involved in the regulation of myosin phosphorylation". PLOS One Research Journals. URL:[Link]

Sources

Application

Application Note: Advanced NMR Characterization Protocols for (6-Fluoro-1H-indazol-5-yl)methanol

Introduction & Strategic Context Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists . The strategic introduction of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists . The strategic introduction of a fluorine atom—such as in (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1)—modulates lipophilicity, metabolic stability, and target binding affinity .

Accurate structural elucidation of this compound is critical. The regiochemistry of the indazole ring and the exact spatial relationship between the hydroxymethyl group and the fluorine atom heavily influence pharmacological outcomes. This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously characterize this specific fluorinated heterocycle.

Molecular Properties & Quantitative NMR Parameters

(6-Fluoro-1H-indazol-5-yl)methanol (C₈H₇FN₂O, MW: 166.16 g/mol ) presents a highly diagnostic spin system. The presence of the spin-½ ¹⁹F nucleus introduces heteronuclear spin-spin coupling ( JCF​ and JHF​ ), which acts as a built-in structural probe.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

Position¹H Shift (ppm)Multiplicity & Coupling¹³C Shift (ppm)C-F Coupling ( JCF​ )
N1-H ~13.00Broad singlet (bs)--
C3 ~8.05Singlet (s)~133.0-
C3a --~122.0~2 Hz (4-bond)
C4 ~7.75Doublet (d), JHF​ ~ 6.5 Hz~120.0~5 Hz (3-bond)
C5 --~128.0~16 Hz (2-bond)
C6 --~160.0~240 Hz (1-bond)
C7 ~7.30Doublet (d), JHF​ ~ 10.5 Hz~98.0~25 Hz (2-bond)
C7a --~140.0~12 Hz (3-bond)
CH₂ ~4.60Doublet (d), JHH​ ~ 5.5 Hz~58.0~3 Hz (3-bond)
OH ~5.20Triplet (t), JHH​ ~ 5.5 Hz--
F6 ~ -115.0Multiplet (¹⁹F NMR)--

Note: Exact chemical shifts may vary slightly based on sample concentration, temperature, and spectrometer calibration.

The Causality of Sample Preparation

Solvent Selection Rationale: For indazoles bearing exchangeable protons (N-H and O-H), the choice of deuterated solvent dictates the quality of the structural data. While Chloroform-d (CDCl₃) is common, it promotes rapid proton exchange, often obliterating the N-H and O-H signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds . DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate. This causality allows the indazole N-H (~13.0 ppm) and the hydroxymethyl O-H (~5.2 ppm) to be observed as distinct, quantifiable signals.

Step-by-Step Preparation Protocol:

  • Weighing: Accurately weigh 5–10 mg of (6-Fluoro-1H-indazol-5-yl)methanol for standard ¹H/¹⁹F NMR. If ¹³C NMR is required rapidly, increase the mass to 25–30 mg.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Removing microscopic particulate matter is critical to achieving optimal magnetic field homogeneity (shimming), which is required to resolve fine H-F and C-F scalar couplings.

  • Degassing: Briefly sonicate the NMR tube for 60 seconds to expel dissolved oxygen, a paramagnetic species that causes line broadening.

Experimental NMR Workflows

NMR_Workflow Sample Sample Preparation (DMSO-d6, 5-10 mg) Tuning Probe Tuning & Matching (1H, 13C, 19F) Sample->Tuning Shimming Shimming & Locking (Z-axis optimization) Tuning->Shimming Acq1D 1D Acquisition (1H, 13C{1H}, 19F) Shimming->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process Analyze Structural Elucidation (Multiplet Analysis) Process->Analyze

Step-by-step NMR acquisition and processing workflow for fluorinated indazoles.

1D Acquisition Parameters (500 MHz Spectrometer)
  • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 15 ppm. Center the transmitter offset at 5.0 ppm.

  • ¹³C{¹H} NMR: 512–1024 scans, D1 = 2.0 s, spectral width = 250 ppm. WALTZ-16 decoupling is applied to protons. Critical Directive: Do not decouple ¹⁹F. Preserving the C-F scalar couplings is essential for assigning the carbon skeleton.

  • ¹⁹F NMR: 16 scans, D1 = 2.0 s. Use a spectral width of at least 100 ppm centered around -100 ppm. Because ¹⁹F is 100% naturally abundant and highly sensitive, acquisition is nearly instantaneous.

2D Acquisition Parameters
  • ¹H-¹H COSY: Identifies the scalar connectivity between the CH₂ protons and the adjacent OH proton.

  • ¹H-¹³C HSQC: Maps protons to their directly attached carbons (C3, C4, C7, CH₂).

  • ¹H-¹³C HMBC: Crucial for quaternary carbon assignment (C3a, C5, C6, C7a). The hydroxymethyl protons (CH₂) will show long-range ³ JCH​ correlations to C4 and C6, and a ² JCH​ correlation to C5, unambiguously anchoring the position of the substituent.

Mechanistic Insights: Establishing a Self-Validating System

The trustworthiness of this structural assignment relies on the predictable nature of heteronuclear spin-spin coupling. The protocol is designed as a self-validating system : the data from one nucleus must mathematically and logically confirm the data from another.

  • 1-Bond C-F Coupling (¹ JCF​ ): The carbon directly attached to the fluorine (C6) will exhibit a massive doublet splitting of approximately 240 Hz. This immediately identifies C6 in the ¹³C spectrum.

  • 2-Bond C-F Coupling (² JCF​ ): Carbons adjacent to C6 (C5 and C7) will show splittings of 15–25 Hz. C7 is unsubstituted and will have an HSQC correlation to a proton, whereas C5 is quaternary (attached to the hydroxymethyl group).

  • H-F Coupling Validation: In the ¹H spectrum, the proton at C7 is ortho to the fluorine atom and will exhibit a large ³ JHF​ coupling (~10.5 Hz), appearing as a doublet. The proton at C4 is meta to the fluorine and will show a smaller ⁴ JHF​ coupling (~6.5 Hz).

The Validation Loop: The H-F scalar coupling measured in the ¹H spectrum for H7 and H4 must mathematically match the multiplet splitting observed in the ¹⁹F spectrum. If these values diverge, the regiochemical assignment is incorrect, ensuring an internal fail-safe against mischaracterization.

NMR_Correlations H3 H-3 C3 C-3 H3->C3 HSQC H4 H-4 C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC C6 C-6 H4->C6 HMBC H7 H-7 H7->C5 HMBC H7->C6 HMBC C7 C-7 H7->C7 HSQC CH2 CH2 CH2->C4 HMBC CH2->C5 HMBC CH2->C6 HMBC C_CH2 C-CH2 CH2->C_CH2 HSQC F6 F-6 F6->H7 3J-HF F6->C5 2J-CF F6->C6 1J-CF F6->C7 2J-CF

Key HSQC, HMBC, and J-F coupling correlation network for (6-Fluoro-1H-indazol-5-yl)methanol.

Data Processing Standards

  • Fourier Transform & Phasing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to FT to optimize the signal-to-noise ratio without sacrificing resolution. Manually phase the spectra to ensure pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction. This is especially critical for accurate integration of the ¹H spectrum.

  • Integration: Set the isolated C3-H singlet (~8.05 ppm) to an integral of exactly 1.00. The CH₂ signal must integrate to 2.00, and the OH/NH signals to 1.00 each.

References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: PMC (National Institutes of Health). URL:[Link]

Method

Application Note: Site-Selective Functionalization of (6-Fluoro-1H-indazol-5-yl)methanol in Drug Discovery

Executive Summary The indazole ring system is a privileged pharmacophore in modern drug discovery, classically deployed as a bioisostere for indole and utilized as a highly effective hinge-binding motif in kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a privileged pharmacophore in modern drug discovery, classically deployed as a bioisostere for indole and utilized as a highly effective hinge-binding motif in kinase inhibitors (e.g., Pazopanib, Axitinib). (6-Fluoro-1H-indazol-5-yl)methanol (CAS: 1360894-74-1) represents a highly versatile, multi-handle building block. The presence of the C6-fluorine atom modulates the pKa of the indazole NH, enhances metabolic stability, and directs electrophilic aromatic substitution, while the C5-hydroxymethyl group provides a dedicated synthetic handle for late-stage diversification.

This application note details the mechanistic rationale and self-validating protocols for the divergent, site-selective functionalization of (6-Fluoro-1H-indazol-5-yl)methanol.

Mechanistic Rationale & Scaffold Anatomy

Successful derivatization of this scaffold requires precise control over competing reactive sites:

  • N1 vs. N2 Selectivity: The indazole core possesses two nucleophilic nitrogen atoms. In the absence of a base, or under strict kinetic control (e.g., NaH at low temperatures), alkylation often yields the N2-isomer as the major product. However, the 1H-indazole tautomer is thermodynamically more stable (>4.1 kcal/mol) than the 2H-indazole tautomer[1]. Utilizing a mild base (e.g., Cs₂CO₃) over extended reaction times allows for thermodynamic equilibration, heavily favoring N1-alkylation[1].

  • C3 Nucleophilicity: The C3 position is the most electron-rich carbon on the indazole core. Deprotonation of the N-H bond further increases electron density across the pyrazole ring, making C3 highly susceptible to electrophilic halogenation (iodination/bromination), which sets the stage for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[2].

  • C6-Fluoro Directed C7-Halogenation: The strongly electronegative fluorine at C6 inductively withdraws electron density but can stabilize adjacent positive charge via resonance during electrophilic aromatic substitution. Because C5 is sterically blocked by the hydroxymethyl group, electrophilic halogenation on the benzene ring is regioselectively directed to the C7 position[3].

  • C5-Hydroxymethyl Chemoselectivity: The primary alcohol can be oxidized to an aldehyde. To prevent over-oxidation to a carboxylic acid or oxidative degradation of the electron-rich indazole core, mild oxidants like activated Manganese Dioxide (MnO₂) are required.

Divergent Functionalization Pathways

G Core (6-Fluoro-1H-indazol-5-yl)methanol [Central Scaffold] N_Alk N1 / N2 Alkylation (Kinase Hinge Binders) Core->N_Alk Base, R-X Thermodynamic Control C3_Func C3 Halogenation & Cross-Coupling Core->C3_Func I2/KOH or NIS then Pd-Catalyst C5_Ox C5-OH Oxidation (Aldehydes/Acids) Core->C5_Ox MnO2, CH2Cl2 Chemoselective C7_Hal C7 Electrophilic Halogenation Core->C7_Hal Selectfluor or NIS (Directed by C6-F)

Divergent site-selective functionalization pathways for (6-Fluoro-1H-indazol-5-yl)methanol.

Experimental Methodologies & Protocols

Protocol I: Thermodynamically Driven N1-Alkylation

Objective: Achieve >95% regioselectivity for the N1-alkylated product over the N2-isomer using thermodynamic equilibration[1].

Reagents:

  • (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq)

  • Alkyl halide (e.g., Methyl bromoacetate) (2.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous DMF (0.3 M)

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with (6-Fluoro-1H-indazol-5-yl)methanol and anhydrous DMF under a nitrogen atmosphere.

  • Add Cs₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Add the alkyl halide dropwise.

  • Heat the reaction mixture to 60 °C and stir for 48 hours. Causality: Rapid initial reaction will form a ~3:1 mixture of N1:N2 isomers. Extended heating in the presence of excess Cs₂CO₃ drives the reversible alkylation (particularly with α-EWG halides) toward the thermodynamically stable N1-isomer[1].

  • Validation Check (In-Process): Monitor via HPLC. The N1-isomer will elute later than the N2-isomer on a reverse-phase C18 column due to its lower dipole moment and lower polarity. Proceed to workup when the N1:N2 ratio exceeds 50:1.

  • Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol II: Electrophilic C3-Iodination

Objective: Install an iodine atom at the C3 position to serve as a handle for Suzuki-Miyaura cross-coupling[2].

Reagents:

  • (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq)

  • Iodine (I₂) (2.0 eq)

  • Potassium Hydroxide (KOH) pellets (3.75 eq)

  • DMF (0.5 M)

Step-by-Step Procedure:

  • Dissolve the indazole starting material in DMF at 25 °C.

  • Add KOH pellets and stir for 10 minutes. Causality: KOH deprotonates the indazole, forming an electron-rich indazolide anion that dramatically accelerates electrophilic attack at C3[2].

  • Add I₂ portion-wise to maintain the internal temperature below 35 °C. Stir for 1 hour.

  • Validation Check (In-Process): Quench a 50 µL aliquot in 10% NaHSO₃ and extract with EtOAc. TLC analysis (UV 254 nm) should show complete consumption of the starting material.

  • Pour the bulk reaction mixture into an ice-cold 10% aqueous NaHSO₃ solution (to reduce unreacted I₂) and extract with diethyl ether.

  • Wash with brine, dry over MgSO₄, and concentrate to yield the 3-iodo intermediate.

Protocol III: Chemoselective C5-Hydroxyl Oxidation

Objective: Oxidize the primary alcohol to an aldehyde without affecting the indazole nitrogens or over-oxidizing to a carboxylic acid.

Reagents:

  • (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Anhydrous CH₂Cl₂ (0.2 M)

Step-by-Step Procedure:

  • Dissolve the indazole in anhydrous CH₂Cl₂ at room temperature.

  • Add activated MnO₂ in a single portion. Stir vigorously for 12-16 hours. Causality: MnO₂ is a heterogeneous oxidant highly selective for benzylic and heteroallylic alcohols. The large excess is required due to the surface-area-dependent nature of the reaction.

  • Validation Check (Post-Reaction): Filter an aliquot through a small Celite pad. ¹H NMR of the crude should show the complete disappearance of the benzylic -CH₂- protons (~4.7 ppm) and the emergence of a sharp aldehyde singlet (~10.1 ppm).

  • Filter the entire mixture through a pad of Celite, washing thoroughly with CH₂Cl₂ and EtOAc.

  • Concentrate the filtrate in vacuo to afford 6-fluoro-1H-indazole-5-carbaldehyde.

Quantitative Data & Yield Optimization

Table 1: Time-Dependent Regioselectivity of Indazole Alkylation (Model: Methyl Bromoacetate) [1]

Reaction TimeBase (Equiv)Conversion (%)N1 : N2 RatioMechanistic Phase
0.5 hCs₂CO₃ (3.0)>95%3 : 1Kinetic Control
4.0 hCs₂CO₃ (3.0)>95%15 : 1Equilibration
16.0 hCs₂CO₃ (3.0)>95%85 : 1Thermodynamic Shift
48.0 hCs₂CO₃ (3.0)>95%>130 : 1Thermodynamic Control

Note: The equilibration is highly dependent on the electrophile; α-electron-withdrawing group halides exhibit the most dramatic thermodynamic shifts.

Table 2: Reagent Selection for C3-Halogenation [2]

Halogen SourceBase/AdditiveSolventTemp (°C)Target PositionYield (%)
I₂ (2.0 eq)KOH (3.75 eq)DMF25C3 (Iodination)88 - 92%
NIS (1.1 eq)NoneCH₃CN80C3 (Iodination)75 - 80%
NBS (1.1 eq)NoneCH₃CN25C3 (Bromination)85 - 90%

References

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • (6-Fluoro-1H-indazol-5-yl)methanol Product Specification and Characteristics Source: Howei Pharm / ChemicalBook URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in (6-Fluoro-1H-indazol-5-yl)methanol Synthesis

Executive Overview & Mechanistic Rationale Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with medicinal chemists facing bottlenecks when synthesizing (6-Fluoro-1H-indazol-5-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with medicinal chemists facing bottlenecks when synthesizing (6-Fluoro-1H-indazol-5-yl)methanol from its corresponding carboxylic acid or ester. This transformation is a fundamental stepping stone in the development of kinase inhibitors and cannabinoid receptor modulators [1].

However, researchers routinely encounter yield-limiting issues: incomplete reductions, massive product loss during aqueous workup due to the extreme polarity of the indazole-methanol system, and unexpected defluorination side reactions. This guide moves beyond basic recipes to provide field-proven methodologies, emphasizing the chemical causality behind reagent selection and workup strategies to ensure a self-validating, high-yielding protocol.

Synthetic Workflow & Decision Matrix

Workflow Start Starting Material: 6-Fluoro-1H-indazole-5-carboxylic acid Esterification Esterification (MeOH, H2SO4 or TMS-CHN2) Start->Esterification Option 1 (Preferred) Borane Protocol B: Borane-THF Reduction (THF, Reflux) Start->Borane Option 2 (Direct) Ester Methyl 6-fluoro-1H-indazole-5-carboxylate Esterification->Ester LAH Protocol A: LAH Reduction (THF, 0°C to RT) Ester->LAH Product Target: (6-Fluoro-1H-indazol-5-yl)methanol LAH->Product Borane->Product

Decision tree for the reduction of 6-fluoro-1H-indazole-5-carboxylic acid to its methanol derivative.

Validated Experimental Protocols

Protocol A: LAH Reduction via Methyl Ester Intermediate

Causality: Converting the carboxylic acid to a methyl ester prior to reduction prevents the consumption of an extra equivalent of Lithium Aluminum Hydride (LAH). Direct addition of LAH to the acid deprotonates the acidic proton, forming an insoluble lithium carboxylate salt that aggregates and becomes sluggish to reduce. The two-step esterification-reduction approach ensures complete solubility and a cleaner reaction profile[2].

Step-by-Step Methodology:

  • Esterification: Dissolve 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic H2​SO4​ and reflux for 12 hours. Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc to isolate methyl 6-fluoro-1H-indazole-5-carboxylate.

  • Reduction Setup: Suspend LAH (2.0 eq) in anhydrous THF under argon and cool to 0 °C.

  • Addition: Dissolve the methyl ester (1.0 eq) in anhydrous THF and add dropwise to the LAH suspension over 30 minutes to control the exothermic hydride transfer.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is fully consumed.

  • Fieser Workup (Critical): Cool the reaction to 0 °C. For every x grams of LAH used, sequentially add x mL of H2​O , x mL of 15% NaOH (aq), and 3x mL of H2​O . Stir vigorously for 15 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to afford the pure (6-Fluoro-1H-indazol-5-yl)methanol.

Protocol B: Direct Borane-THF Reduction

Causality: Borane ( BH3​⋅THF ) is highly chemoselective for carboxylic acids and does not require prior esterification. It functions via the formation of a highly reactive triacyloxyborane intermediate. However, the indazole nitrogens readily coordinate with borane, requiring excess reagent and careful acidic hydrolysis during workup to liberate the final product [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF under argon at 0 °C.

  • Addition: Add BH3​⋅THF (1.0 M in THF, 4.0 eq) dropwise. The excess reagent accounts for the carboxylic acid reduction and the inevitable coordination to the indazole nitrogens.

  • Propagation: Reflux the mixture for 16 hours.

  • Quench: Cool to 0 °C and carefully quench with methanol dropwise until hydrogen gas effervescence ceases.

  • Hydrolysis (Critical): Add 1M HCl and heat the mixture to 60 °C for 1 hour to break the nitrogen-borane complex.

  • Isolation: Neutralize with 1M NaOH, extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate to yield the product.

Quantitative Method Comparison

ParameterProtocol A (LAH via Ester)Protocol B (Direct Borane)
Overall Yield 75 - 85%60 - 70%
Reagent Equivalents 2.0 eq LAH4.0+ eq BH3​⋅THF
Total Reaction Time 12h (Ester) + 2h (Red) = 14h16h (Red) + 1h (Hydrolysis) = 17h
Primary Byproducts Trace defluorination (if heated)Borane-amine adducts (if poorly hydrolyzed)
Scalability Excellent (with Fieser workup)Moderate (heavy gas evolution during quench)

Troubleshooting & FAQs

Q1: Why is my yield stalling at 40% with a significant amount of unreacted starting material when using LAH directly on the carboxylic acid? A: When LAH is added directly to 6-fluoro-1H-indazole-5-carboxylic acid, the first equivalent deprotonates the carboxylic acid to form a lithium carboxylate salt. This salt is highly insoluble in THF; it crashes out of solution and physically traps unreacted starting material inside the aggregates, preventing further reduction. Solution: Switch to Protocol A (esterification first) to ensure complete solubility, or use Protocol B (Borane), which is electrophilic and readily attacks the electron-rich carboxylate oxygen [4].

Q2: I'm observing a secondary spot on TLC that MS identifies as the defluorinated product. How can I prevent this? A: The fluorine atom at the 6-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the electron-withdrawing nature of the indazole ring. Prolonged exposure to LAH at elevated temperatures (e.g., refluxing THF) can lead to hydride attack at the C6 position, displacing the fluoride ion. Solution: Strictly maintain the LAH reduction at 0 °C to room temperature. Do not heat the reaction. If defluorination persists, switch to the milder Borane-THF method, which operates via an electrophilic mechanism and does not induce SN​Ar .

Q3: The product is highly polar. How do I efficiently isolate (6-Fluoro-1H-indazol-5-yl)methanol from the aluminum salts during workup? A: Standard aqueous quenching of LAH creates a gelatinous aluminum hydroxide emulsion that traps polar products like indazole-methanols. Solution: You must use the Fieser workup (described in Protocol A, Step 5). This specific stoichiometric addition of water and NaOH forces the aluminum into a crystalline, granular aluminate matrix ( NaAlO2​ ), allowing the polar product to remain dissolved in the THF phase.

Fieser Reaction Completed LAH Reaction (Contains Al alkoxides) Step1 Add x g H2O (Quench excess LAH) Reaction->Step1 Step2 Add x g 15% NaOH (Form aluminate salts) Step1->Step2 Step3 Add 3x g H2O (Precipitate granular Al(OH)3) Step2->Step3 Filter Filter through Celite (Isolate Product in THF) Step3->Filter

The Fieser workup logic for isolating polar indazole-methanols from LAH reductions.

Q4: After Borane reduction, my NMR shows broad peaks and the mass is off by ~13 Da. What happened? A: You have formed a stable borane-amine adduct at the indazole nitrogen ( N→BH3​ ). Borane strongly coordinates to basic nitrogens. Solution: The standard methanol quench only destroys excess free borane. You must perform a rigorous acidic hydrolysis (Step 5 in Protocol B) using 1M HCl at 60 °C to protonate the nitrogen and liberate the free indazole.

References

  • Thiadiazole compounds and methods of use.
  • Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. PMC.
  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors. AWS.
  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase.
Optimization

Troubleshooting poor solubility of (6-Fluoro-1H-indazol-5-yl)methanol in DMSO

Welcome, researchers and scientists. This guide provides in-depth troubleshooting for solubility challenges encountered with (6-Fluoro-1H-indazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and scientists. This guide provides in-depth troubleshooting for solubility challenges encountered with (6-Fluoro-1H-indazol-5-yl)methanol in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand that unexpected experimental results, such as poor solubility, can be a significant roadblock. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding the solubility of (6-Fluoro-1H-indazol-5-yl)methanol.

Q1: I'm trying to make a stock solution, but (6-Fluoro-1H-indazol-5-yl)methanol is not dissolving in DMSO. Why is this happening?

Poor solubility can stem from several factors. The most common culprits are issues related to compound purity, the specific crystalline form (polymorphism) of your material, or the dissolution technique itself.[1][2] DMSO is a powerful solvent, but its effectiveness can be hindered if the compound has significant impurities or exists in a particularly stable, low-solubility crystal lattice.[3][4][5] Additionally, if the DMSO has absorbed moisture from the air, its solvating power can be reduced.[6]

Q2: Is there a maximum recommended concentration for this compound in DMSO?

While a definitive maximum solubility is not published, many discovery compounds can be challenging to dissolve at high concentrations (e.g., 10 mM or higher).[6] It is recommended to start with a lower concentration and incrementally increase it to determine the empirical solubility limit in your specific batch of the compound. Low solubility can lead to inaccurate concentration determination and unreliable assay data.[7][8]

Q3: Can I heat the solution to improve solubility?

Gentle warming (e.g., in a 37°C water bath) can be an effective strategy to aid dissolution.[8] However, exercise caution. Excessive or prolonged heating can potentially degrade the compound. It is crucial to assess the thermal stability of your compound before applying heat.

Q4: My compound dissolved in DMSO initially but precipitated after being stored at -20°C. What caused this?

This is a common phenomenon known as precipitation upon freeze-thaw cycles.[6] Several factors can cause this:

  • Supersaturation: The initial dissolution (perhaps with warming) may have created a supersaturated solution that is not stable at lower temperatures.

  • Polymorphic Transition: Freezing and thawing can sometimes induce the compound to recrystallize into a more thermodynamically stable, but less soluble, polymorphic form.[1][6]

  • Water Absorption: If the vial is opened multiple times, the DMSO can absorb atmospheric moisture, reducing the compound's solubility and causing it to precipitate.[6]

To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes.[8][9]

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic approach to diagnose and solve the solubility problem.

Workflow for Troubleshooting Poor Solubility

The following diagram outlines the logical steps to take when you encounter solubility issues with (6-Fluoro-1H-indazol-5-yl)methanol.

G cluster_protocol Dissolution Techniques start Start: Poor solubility of (6-Fluoro-1H-indazol-5-yl)methanol in DMSO check_purity Step 1: Verify Compound Purity & Source start->check_purity optimize_protocol Step 2: Optimize Dissolution Protocol check_purity->optimize_protocol vortex Vortex Mix optimize_protocol->vortex sonicate Apply Sonication warm Gentle Warming (e.g., 37°C) sonicate->warm dissolved_q Does it dissolve? warm->dissolved_q vortex->sonicate success Success: Solution Prepared Aliquot and store at -80°C dissolved_q->success Yes consider_alternatives Step 3: Still Insoluble? Consider Alternative Strategies dissolved_q->consider_alternatives No cosolvent Add a Co-solvent (e.g., NMP, DMF) consider_alternatives->cosolvent alt_solvent Use Alternative Primary Solvent consider_alternatives->alt_solvent lower_conc Lower the Target Concentration consider_alternatives->lower_conc

Caption: Troubleshooting workflow for poor compound solubility.

Problem 1: Compound Fails to Dissolve Completely

Step 1: Verify Compound Identity and Purity

  • Rationale: The solubility of a compound is intrinsically linked to its chemical purity and solid-state form. Impurities can significantly lower solubility, and different crystalline forms (polymorphs) can have vastly different solubility profiles.[1][2][10] It's possible that the batch you have is a less soluble polymorph or contains impurities from synthesis.[11]

  • Action Plan:

    • Check the Certificate of Analysis (CoA): Review the CoA from the supplier for data on purity (e.g., by HPLC or LC-MS) and identity (e.g., by NMR).

    • Consider Independent Analysis: If possible, verify the purity and structure of your compound in-house. Even high-purity solvents are essential, as contaminants in the solvent can affect results.[12][13]

    • Contact Supplier: If you suspect an issue with the compound quality, contact the supplier's technical support.

Step 2: Optimize the Dissolution Protocol

  • Rationale: Mechanical energy and gentle heat can help overcome the activation energy barrier for dissolution.

  • Detailed Protocol:

    • Weigh the desired amount of (6-Fluoro-1H-indazol-5-yl)methanol into a sterile, appropriate-sized vial.

    • Add the required volume of high-purity, anhydrous DMSO.[6]

    • Vortex: Mix the vial on a vortex mixer for 1-2 minutes.

    • Sonicate: Place the vial in a bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.[8]

    • Warm (Optional): If the compound is still not dissolved, place the vial in a 37°C water bath for 10-20 minutes, with intermittent vortexing.[8] Caution: Be mindful of the compound's potential thermal degradation.

    • Visually Inspect: Check for any remaining particulate matter against a light source. A true solution should be completely clear.

Step 3: Consider Alternative Solvents or Co-solvents

  • Rationale: If the compound remains insoluble in DMSO even after optimizing the protocol, a different solvent system may be required. The goal is to find a solvent or solvent blend with a polarity that is better matched to the compound.[14][15]

  • Action Plan:

    • Lower the Concentration: The simplest approach is to try preparing a more dilute stock solution.

    • Use a Co-solvent: Adding a small percentage of a different solvent can sometimes disrupt the crystal lattice energy more effectively. Common co-solvents to try with DMSO include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Polyethylene Glycol (PEG).[9][15][16] Start with a small percentage (e.g., 10% co-solvent in DMSO) and see if it improves solubility.

    • Switch Solvents: In some cases, a different primary solvent might be necessary.

SolventClassBoiling PointKey Considerations
DMSO Polar Aprotic189 °CExcellent solvating power for many compounds, but can be toxic to cells at >0.5%. Hygroscopic.[3][8]
DMF Polar Aprotic153 °CSimilar to DMSO, good solubilizing agent. Can also be cytotoxic.
NMP Polar Aprotic202 °CStrong solubilizer, often used for highly insoluble compounds.
Ethanol Polar Protic78 °CLess toxic than aprotic solvents but may have lower solvating power for complex hydrophobic molecules.
Problem 2: Precipitation After Initial Dissolution

Step 1: Review Storage and Handling Procedures

  • Rationale: As mentioned in the FAQs, precipitation upon storage is often due to the solution being supersaturated or changes in the solvent environment (like water absorption). Proper storage is critical for maintaining solution integrity.[6][9]

  • Action Plan:

    • Aliquot Your Stock: Once the compound is fully dissolved, immediately divide the stock solution into single-use aliquots in tightly sealed vials.[8] This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption.

    • Store at -80°C: For long-term storage, -80°C is generally preferred over -20°C to better maintain compound stability and prevent precipitation.

    • Use Anhydrous DMSO: Ensure you are using a fresh bottle of high-purity, anhydrous DMSO, especially for sensitive or poorly soluble compounds.

Step 2: Optimize the Dilution Protocol

  • Rationale: When a compound dissolved in 100% DMSO is diluted into an aqueous buffer (e.g., cell culture media or PBS), the polarity of the solvent changes dramatically. This can cause the compound to crash out of solution, a phenomenon known as antisolvent precipitation.[8]

  • Action Plan:

    • Perform Serial Dilutions: Instead of a single large dilution, perform stepwise (serial) dilutions. It is often best to perform the initial dilution steps in 100% DMSO before the final dilution into the aqueous buffer.[8]

    • Increase Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized areas of high compound concentration that can initiate precipitation.

    • Limit Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Always aim for a final DMSO concentration of <0.5% in your assay, and include a vehicle control with the same DMSO concentration in your experiments.[8][9]

Decision Tree for Solvent System Modification

G start Compound insoluble in 100% DMSO at desired concentration lower_conc_q Is a lower stock concentration acceptable? start->lower_conc_q lower_conc_y Yes: Prepare a more dilute stock solution. lower_conc_q->lower_conc_y Yes cosolvent_q Can the assay tolerate a co-solvent system? lower_conc_q->cosolvent_q No cosolvent_y Yes: Test co-solvents. Start with 9:1 DMSO:NMP or DMSO:DMF. cosolvent_q->cosolvent_y Yes alt_solvent_q Is a complete solvent change feasible? cosolvent_q->alt_solvent_q No alt_solvent_y Yes: Test alternative solvents like NMP or DMF. alt_solvent_q->alt_solvent_y Yes reformulate Last Resort: Consider compound reformulation (e.g., salt formation) if possible. alt_solvent_q->reformulate No

Caption: Decision process for selecting an alternative solvent system.

References
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). ResearchGate. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. (n.d.). Prime Scholars. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. [Link]

  • Guidance for Industry. (n.d.). FDA. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. [Link]

  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho. [Link]

  • CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol,97%. (n.d.). Howei Pharm. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Innovative Applications of DMSO. (2024, September 9). Chemchain. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.). ResearchGate. [Link]

  • Dimethyl sulfoxide. (2021, September 20). American Chemical Society. [Link]

  • 6-fluoro-1H-indazol-5-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). ResearchGate. [Link]

  • 6-Fluoro-1H-indazol-5-amine | CAS 709046-14-0. (n.d.). AMERICAN ELEMENTS. [Link]

  • (R)-[(4aR,5S)-1-(4-Fluoro-phenyl)-4a-methyl-4,4a,5,6,7,8-hexahydro-1H-benzo[f]indazol-5-yl]-(6-fluoro-pyridin-3-yl)-methanol | C24H23F2N3O. (n.d.). PubChem. [Link]

  • What is the procedure to create stock solutions?. (2014, September 11). Chemistry Stack Exchange. [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • (1H-Indazol-6-yl)methanol | C8H8N2O. (n.d.). PubChem. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). PMC. [Link]

  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC. [Link]

  • Solubility Analysis and Problem of Purity. (n.d.). ACS Publications. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]

Sources

Troubleshooting

Purification and recrystallization techniques for (6-Fluoro-1H-indazol-5-yl)methanol

Technical Support Center: Purification & Recrystallization of (6-Fluoro-1H-indazol-5-yl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of (6-Fluoro-1H-indazol-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (6-Fluoro-1H-indazol-5-yl)methanol. This compound is a critical building block in medicinal chemistry, particularly in the synthesis of highly selective kinase inhibitors, such as c-Met inhibitors used in oncology[1].

Because the molecule possesses both a hydrogen-bond donating indazole core and a polar primary hydroxyl group, researchers frequently encounter issues like severe silica gel tailing, co-elution of regioisomers, and "oiling out" during crystallization. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks and achieve >95-98% purity[2].

Quantitative Data Summary

PropertyValueCausality / Impact on Purification
CAS Number 1360894-74-1Unique identifier for literature and safety cross-referencing.
Molecular Formula C8H7FN2ODictates molecular weight and elemental analysis targets.
Molecular Weight 166.16 g/mol Used for precise molarity calculations in downstream coupling.
Target Purity >95% to >98%[2]Required threshold to prevent side-reactions in kinase inhibitor synthesis[1].
H-Bond Donors 2 (Indazole N-H, -OH)Causes severe tailing on normal-phase silica; requires polar modifiers.

Purification Workflow Visualization

Workflow for the isolation and purification of (6-Fluoro-1H-indazol-5-yl)methanol.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak heavily on silica gel, and how can I resolve this? A: The indazole N-H and the primary hydroxyl group are highly polar and capable of strong hydrogen bonding with the acidic silanol groups on the stationary phase. This causality leads to peak broadening, streaking, and poor recovery. Solution: Transition from a standard Ethyl Acetate/Hexane system to a Dichloromethane (DCM) / Methanol (MeOH) gradient (typically starting at 1:50 and moving to 1:20)[1]. To further suppress secondary interactions, add 0.1% to 1% Triethylamine (TEA) to the eluent. The TEA competitively binds to the silanol sites, sharpening the elution band.

Q2: How do I separate the 6-fluoro-1H-indazol-5-yl regioisomer from other isomers formed during synthesis? A: Regioisomers of fluoro-indazoles (such as the 4-fluoro or 7-fluoro derivatives) have nearly identical polarities and Rf values[3]. Solution: Employ high-performance flash chromatography using spherical, fine-particle silica (15-40 µm) to increase theoretical plates. Run a very shallow gradient (e.g., 0% to 5% MeOH in DCM over 20 column volumes).

Q3: My recrystallization attempt resulted in a biphasic oil rather than crystals ("oiling out"). What is the mechanistic cause and the fix? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation and precipitates at a temperature above its melting point in that specific solvent mixture, or when the anti-solvent is added too rapidly, causing local supersaturation without proper nucleation sites. Solution: Switch to a solvent system with a steeper, more predictable solubility curve, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). Ensure the anti-solvent is added dropwise at an elevated temperature, and introduce a seed crystal before initiating a slow cooling ramp.

Detailed Experimental Protocols

Protocol 1: Self-Validating Silica Gel Flash Chromatography

Objective: Isolate (6-Fluoro-1H-indazol-5-yl)methanol from crude synthetic mixtures and closely related regioisomers.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the crude is too polar to dissolve cleanly, dry-load it by dissolving in THF, adding 3 mass-equivalents of silica gel, and evaporating to a free-flowing powder.

  • Column Equilibration: Equilibrate a pre-packed silica column (15-40 µm) with 100% DCM containing 0.1% TEA. Causality: Pre-treating with TEA neutralizes acidic silanols, preventing the indazole from irreversibly binding to the column.

  • Gradient Elution: Elute using a gradient of 0% to 5% Methanol in DCM (up to a 1:20 ratio) over 15-20 column volumes[1].

  • Fraction Collection & Self-Validation: Collect small volume fractions. Spot every third fraction on a TLC plate. Validation Checkpoint: Develop the TLC in DCM:MeOH (9:1). Only pool fractions that exhibit a single, distinct UV-active spot (254 nm) corresponding to the target mass (confirmed via LC-MS, m/z [M+1] ~167).

  • Concentration: Concentrate the pooled fractions under reduced pressure at 40°C to yield a semi-pure solid[1].

Protocol 2: Two-Solvent Recrystallization (EtOAc/Heptane)

Objective: Upgrade the chromatographic product to >98% purity[2] with a defined crystalline habit.

  • Dissolution: Suspend the semi-pure (6-Fluoro-1H-indazol-5-yl)methanol in a minimal volume of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Heating: Heat the suspension to 60°C in a water bath with gentle stirring until complete dissolution is achieved. Causality: EtOAc disrupts the intermolecular hydrogen bonds of the indazole, ensuring complete solvation.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of EtOAc to re-clarify the solution. Immediately add 1-2 mg of pure (6-Fluoro-1H-indazol-5-yl)methanol seed crystals. Causality: Seeding bypasses the energy barrier for nucleation, forcing the compound to crystallize rather than oil out.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

  • Filtration & Self-Validation: Filter the resulting crystals through a chilled Büchner funnel. Wash with ice-cold Heptane. Validation Checkpoint: Dry the crystals in a vacuum oven at 45°C overnight. Run a quantitative HPLC assay to confirm >98% purity before use in downstream kinase inhibitor synthesis.

References

  • Howei Pharm. "CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol,97%". howeipharm.com.

  • Google Patents. "US20150218171A1 - Highly selective c-met inhibitors as anticancer agents". google.com. 1

  • BLD Pharm. "1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid". bldpharm.com. 3

  • Thoreauchem. "Products - Thoreauchem". thoreauchem.com. 2

Sources

Optimization

Preventing degradation of (6-Fluoro-1H-indazol-5-yl)methanol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (6-Fluoro-1H-indazol-5-yl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (6-Fluoro-1H-indazol-5-yl)methanol .

When working with fluorinated heterocyclic building blocks, researchers often assume that the presence of a carbon-fluorine (C-F) bond guarantees overall molecular stability. While the C-F bond does impart specific metabolic resistances, the adjacent functional groups—namely the primary alcohol and the indazole ring—remain highly reactive under ambient conditions. This guide unpacks the causality behind these degradation mechanisms and provides field-proven, self-validating protocols to ensure the integrity of your API during long-term storage.

Mechanistic Causes of Degradation

To effectively prevent degradation, we must first understand the specific environmental stressors that compromise the molecular structure of (6-Fluoro-1H-indazol-5-yl)methanol.

DegradationMechanisms Compound (6-Fluoro-1H-indazol-5-yl)methanol [Core API] O2 Atmospheric Oxygen (O₂) Compound->O2 Light UV/Visible Light (hv) Compound->Light H2O Moisture (H₂O) Compound->H2O Oxidation Primary Alcohol Oxidation → Aldehyde / Carboxylic Acid O2->Oxidation Auto-oxidation over time Photolysis Photolytic Degradation → Radical Formation Light->Photolysis Indazole ring excitation H2O->Oxidation Facilitates redox kinetics Physical Physical Degradation → Hygroscopic Caking H2O->Physical Surface absorption

Figure 1: Mechanistic degradation pathways of (6-Fluoro-1H-indazol-5-yl)methanol during storage.

Troubleshooting FAQs

Q1: My (6-Fluoro-1H-indazol-5-yl)methanol powder turned yellow after a few weeks on the bench. Is it still usable? A: This color shift is a macroscopic indicator of two parallel degradation pathways. First, aromatic heterocyclic systems like the indazole ring are highly susceptible to photodegradation when exposed to ambient laboratory lighting (UV/Vis) [3]. Second, the primary alcohol (-CH2OH) at the C5 position is vulnerable to auto-oxidation. In the presence of atmospheric oxygen, primary alcohols oxidize into aldehydes, and subsequently into carboxylic acids [5]. The resulting aldehyde intermediates often exhibit a yellowish hue. You must perform LC-MS or NMR to verify purity; if it has dropped below your assay's threshold, the batch should be discarded.

Q2: Does the C6-fluorine atom protect the molecule from degradation? A: Only partially, and only in specific biological contexts. The unique properties of the C-F bond—specifically its high electronegativity—confer excellent metabolic stability and lipophilicity, making fluorinated building blocks invaluable in drug design [1]. However, while the fluorine atom stabilizes the indazole core against certain enzymatic degradation in vivo, it does not protect the adjacent C5-hydroxymethyl group from chemical oxidation in vitro. The primary alcohol remains a highly reactive functional group that can readily form esters or aldehydes if not stored correctly [4].

Q3: I stored my compound at 4°C, but my assay results are inconsistent after 3 months. What went wrong? A: 4°C is only suitable for short-term storage (days to a few weeks). For long-term storage, studies on fluorinated indazole derivatives demonstrate that temperatures of -20°C or -80°C are required to maintain compound integrity; otherwise, significant signal decreases occur in analytical assays [2]. Furthermore, if the vial was opened repeatedly without an inert gas purge, you introduced oxygen and condensation. Moisture facilitates surface redox kinetics, accelerating the degradation of the API.

Quantitative Stability Profile

The following table summarizes the kinetic acceleration of degradation under suboptimal storage conditions.

Table 1: Stability Profile of (6-Fluoro-1H-indazol-5-yl)methanol over 6 Months

Storage TemperatureAtmosphereLight ExposurePurity (1 Month)Purity (3 Months)Purity (6 Months)
-20°C ArgonDark (Amber Vial)>99.8%>99.5%>99.0%
4°C AirDark (Amber Vial)98.5%94.2%89.7%
25°C AirAmbient Light (Clear Vial)91.2%80.5%<70.0%

Data illustrates expected purity retention based on the oxidative and photolytic vulnerabilities of primary alcohol-bearing indazoles.

Standard Operating Procedure (SOP): Inert Aliquoting and Cryogenic Storage

To prevent the degradation pathways outlined above, implement the following step-by-step methodology. This protocol is designed as a self-validating system to ensure experimental trustworthiness.

Step 1: Thermal Equilibration

  • Action: Before opening a newly received or cold-stored vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture drives hygroscopic caking and accelerates the redox kinetics of the primary alcohol.

Step 2: Aliquoting into Amber Vials

  • Action: Weigh the compound into single-use amber glass vials.

  • Causality: Amber glass blocks the UV/Vis wavelengths responsible for the photolytic excitation and radical formation within the indazole ring [3].

Step 3: Heavy Inert Gas Purge

  • Action: Gently purge the headspace of each vial with Argon gas for 5–10 seconds before capping.

  • Causality: Argon is denser than air and settles over the powder, effectively displacing the atmospheric oxygen required for the auto-oxidation of the primary alcohol to an aldehyde [5].

Step 4: Hermetic Sealing

  • Action: Cap the vials tightly using PTFE-lined silicone septa. Wrap the exterior junction of the cap and vial with Parafilm or PTFE tape.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed aliquots to a -20°C or -80°C freezer for long-term storage [2].

Step 6: System Self-Validation

  • Action: To validate the integrity of your storage system, weigh a sealed "control" vial to the nearest 0.1 mg on Day 0. After 3 months, re-weigh the vial before opening.

  • Validation Logic: An increase in mass indicates a compromised seal and moisture ingress. Additionally, run a baseline HPLC-UV (λ=254 nm) assay on Day 0; a stable peak area matching the Month 3 assay mathematically validates the efficacy of your inert storage environment.

References

  • Fluorinated Building Blocks — Buy
  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastew
  • 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability - benchchem.com -
  • The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments - researchg
  • Oxidation of Primary Alcohols to Carboxylic Acids - ethernet.edu.et -
Troubleshooting

Reducing byproducts and impurities in (6-Fluoro-1H-indazol-5-yl)methanol extraction

A Guide to Minimizing Byproducts and Impurities in Extraction and Purification The purity of an active pharmaceutical ingredient (API) is paramount, as impurities can significantly impact the safety, efficacy, and stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Impurities in Extraction and Purification

The purity of an active pharmaceutical ingredient (API) is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3] Unwanted chemicals, which can arise from starting materials, side reactions, or degradation, can have unintended biological effects and compromise the drug's therapeutic profile.[1][2][4] Therefore, rigorous control and removal of impurities are critical throughout the drug development process, guided by international standards such as the ICH Q3 guidelines.[5]

This document offers a structured approach to troubleshooting common issues encountered during the synthesis and purification of (6-Fluoro-1H-indazol-5-yl)methanol, a key intermediate in the synthesis of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect when synthesizing (6-Fluoro-1H-indazol-5-yl)methanol?

A1: During the synthesis of indazole derivatives like (6-Fluoro-1H-indazol-5-yl)methanol, several classes of byproducts can form. These often arise from the inherent reactivity of the starting materials and intermediates. Common byproducts include:

  • Regioisomers: Synthesis of substituted indazoles can often lead to the formation of different positional isomers. For instance, depending on the cyclization strategy, you might see the formation of the thermodynamically more stable 1H-indazole or the 2H-indazole tautomer.[6]

  • N-Alkylated/N-Acylated Byproducts: If alkylating or acylating agents are used, there is a possibility of reaction at either of the nitrogen atoms in the indazole ring, leading to a mixture of N1 and N2 substituted products.[7][8]

  • Over-alkylation/Over-acylation: Multiple substitutions on the indazole ring or at the methanol functional group can occur if the reaction is not carefully controlled.

  • Oxidation Products: The methanol group is susceptible to oxidation, which can lead to the corresponding aldehyde or carboxylic acid impurities, particularly if the reaction is exposed to air or oxidizing agents for extended periods.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities. These can include unreacted substituted anilines, nitro compounds, or other precursors used in the synthetic route.[3]

  • Byproducts from Side Reactions: Depending on the specific synthetic route, various side reactions can occur. For example, in syntheses involving nitro group reduction, nitroso and hydroxyamine impurities have been reported.[9] Similarly, palladium-catalyzed amination reactions can sometimes lead to debromination as a side reaction.[10]

Q2: My extraction yield for (6-Fluoro-1H-indazol-5-yl)methanol is consistently low. What are the likely causes and how can I improve it?

A2: Low extraction yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Incorrect pH of the Aqueous Phase: The extraction efficiency of indazole derivatives is highly dependent on the pH of the aqueous layer. Being weakly basic, (6-Fluoro-1H-indazol-5-yl)methanol will have different solubilities at different pH values. Ensure the pH is adjusted to a level where the compound is in its neutral, less water-soluble form to maximize its partitioning into the organic solvent.

  • Inappropriate Choice of Extraction Solvent: The polarity of the extraction solvent is crucial. A solvent that is too polar may not effectively extract the target compound from the aqueous phase, while a solvent that is not polar enough may have poor solubility for your product. Common solvents for indazole derivatives include ethyl acetate, dichloromethane, and chloroform.[6][8][11][12] Experiment with different solvents to find the optimal one for your specific compound and impurity profile.

  • Insufficient Number of Extractions: A single extraction is often not enough to recover all of the product. Performing multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent is generally more effective than a single extraction with a large volume.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap your product and reduce yield. To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of celite.

  • Degradation During Workup: Some indazole derivatives can be sensitive to prolonged exposure to acidic or basic conditions, or to heat.[13] Minimize the time the compound spends in harsh conditions during the workup.

Q3: I'm seeing an unexpected peak in my LC-MS/NMR analysis. How can I go about identifying this unknown impurity?

A3: Identifying unknown impurities requires a combination of analytical techniques and deductive reasoning.

  • High-Resolution Mass Spectrometry (HRMS): This is the first and most critical step. HRMS will provide a highly accurate mass of the impurity, allowing you to propose a molecular formula.[14] This information, combined with knowledge of your starting materials and reagents, can often lead to a probable structure.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer can provide valuable structural information. The fragmentation pattern can reveal key functional groups and how they are connected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (even a few micrograms may be enough with modern instruments), ¹H and ¹³C NMR are powerful tools for structure elucidation.[15][16][17][18] 2D NMR techniques like COSY, HSQC, and HMBC can help piece together the complete structure. Comparing the chemical shifts to known compounds or using predictive software can also be beneficial.

  • Consider Common Contaminants: Be aware of common laboratory contaminants that can appear in your analysis. These can include plasticizers (from tubing and containers), grease, and residual solvents.[15][16]

  • Review the Synthetic Pathway: Carefully re-examine your synthetic route. Could a known side reaction have occurred? Was there a possibility of a rearrangement? Understanding the potential chemical transformations can provide clues to the impurity's identity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the extraction and purification of (6-Fluoro-1H-indazol-5-yl)methanol.

Problem Potential Cause(s) Recommended Solutions & Explanations
Presence of a byproduct with the same mass but different retention time in LC-MS. Formation of a regioisomer (e.g., 2H-indazole vs. 1H-indazole).Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer.[7] Purification via column chromatography with a carefully selected eluent system is often effective for separating isomers.
An impurity with a mass corresponding to the starting material + alkyl/acyl group is observed. Incomplete reaction or side reaction leading to N-alkylation/acylation.Ensure the primary reaction goes to completion by monitoring with TLC or LC-MS. Adjust stoichiometry of reagents. N-substituted byproducts can often be separated by column chromatography due to differences in polarity.
The final product appears discolored (e.g., yellow or brown). Presence of oxidized impurities (aldehyde or carboxylic acid) or colored byproducts from side reactions.Minimize exposure to air and light during reaction and workup.[13] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Purification by recrystallization or column chromatography can often remove colored impurities.
NMR spectrum shows broad peaks or the presence of residual starting materials. Incomplete reaction or inefficient purification.Re-purify the material using column chromatography with a shallower gradient.[6][11] If the impurity is a basic starting material, an acidic wash during the extraction may help remove it. If it is an acidic starting material, a basic wash can be employed.
Low recovery after column chromatography. The compound may be too polar or non-polar for the chosen solvent system, leading to poor elution or streaking. The compound may be adsorbing irreversibly to the silica gel.Perform small-scale TLC experiments with different solvent systems to find an optimal mobile phase that gives a good Rf value (typically 0.2-0.4). If the compound is suspected to be basic and sticking to the acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve recovery.

Experimental Protocols

Optimized Liquid-Liquid Extraction Protocol for (6-Fluoro-1H-indazol-5-yl)methanol

This protocol is designed to maximize the recovery of (6-Fluoro-1H-indazol-5-yl)methanol while minimizing the co-extraction of polar impurities.

  • Quench the Reaction: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or DMF, dilute the mixture with water.

  • pH Adjustment: Carefully adjust the pH of the aqueous mixture to ~7-8 using a suitable base (e.g., saturated sodium bicarbonate solution). Monitor the pH with a pH meter or pH paper. This ensures the indazole nitrogen is deprotonated, making the molecule less water-soluble.

  • Initial Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).

  • Combine Organic Layers: Combine the organic extracts in a clean flask.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (1 x 50 mL) to remove water-soluble impurities.

    • Brine (saturated NaCl solution, 1 x 50 mL) to break any emulsions and remove residual water.[6][12]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Column Chromatography Purification of (6-Fluoro-1H-indazol-5-yl)methanol

This protocol outlines a general procedure for the purification of the crude product by silica gel chromatography.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., hexane or petroleum ether).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20, 50:50).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product and impurities using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and concentrate the solvent under reduced pressure to yield the purified (6-Fluoro-1H-indazol-5-yl)methanol.

Visualizations

Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in LC-MS / NMR hrms Perform High-Resolution Mass Spectrometry (HRMS) start->hrms formula Determine Molecular Formula hrms->formula structure_proposal Propose Potential Structures Based on Synthesis formula->structure_proposal msms Perform Tandem MS (MS/MS) for Fragmentation Pattern elucidate Elucidate Final Structure msms->elucidate structure_proposal->msms isolate Isolate Impurity via Prep-HPLC or Column Chromatography structure_proposal->isolate If structure is still ambiguous nmr Acquire 1D and 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr nmr->elucidate end Impurity Identified elucidate->end

Caption: A decision-making workflow for identifying unknown impurities.

Common Reaction Pathways and Side Products in Indazole Synthesis

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Starting_Materials Starting Materials (e.g., Substituted Aniline) Intermediate Key Intermediate (e.g., Diazonium Salt) Starting_Materials->Intermediate Incomplete_Reaction Unreacted Starting Materials/Intermediates Starting_Materials->Incomplete_Reaction Product (6-Fluoro-1H-indazol-5-yl)methanol Intermediate->Product Regioisomer_Formation Regioisomeric Byproduct (e.g., 2H-indazole) Intermediate->Regioisomer_Formation N_Alkylation N-Alkylated Byproduct Intermediate->N_Alkylation If alkylating agent present Oxidation Oxidized Impurity (Aldehyde/Carboxylic Acid) Product->Oxidation

Caption: Desired reaction pathway versus common side reactions.

References

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Jordi Labs. (n.d.). Impurities in Active Pharmaceutical Ingredients: Limiting Potential Carcinogenic Risk. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality guidelines: impurities. Retrieved from [Link]

  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, June 28). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ACS Publications. (2004, December 22). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 의약품품질연구재단. (2020, November 20). Isolation and Purification of Impurities in Drug Substances. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021, June 16). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Retrieved from [Link]

  • Frontiers. (2025, December 16). Workflow for the isolation of natural product secondary metabolites using off-line SPE guided by gradient reverse-phase liquid c. Retrieved from [Link]

  • Springer. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in (6-Fluoro-1H-indazol-5-yl)methanol derivatives

Welcome to the Technical Support Center for (6-Fluoro-1H-indazol-5-yl)methanol derivatization. This hub is designed for researchers and drug development professionals facing synthetic bottlenecks with this specific build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (6-Fluoro-1H-indazol-5-yl)methanol derivatization. This hub is designed for researchers and drug development professionals facing synthetic bottlenecks with this specific building block.

Below, you will find a deep-dive into the mechanistic challenges of this scaffold, validated experimental workflows, quantitative selectivity data, and a targeted troubleshooting guide.

The Chemical Challenge: Steric and Electronic Clash

Derivatizing the 5-hydroxymethyl group of (6-Fluoro-1H-indazol-5-yl)methanol presents a dual challenge:

  • The 6-Fluoro Effect: While fluorine has a relatively small van der Waals radius, its dense lone pairs create a severe electrostatic shield that repels incoming electron-rich nucleophiles along the Bürgi-Dunitz trajectory. Furthermore, its powerful inductive electron-withdrawing effect (-I) severely destabilizes any partial positive charge at the benzylic carbon, rendering SN​1 pathways unviable and raising the activation energy for SN​2 displacements.

  • Indazole Tautomerism: The indazole core exists in an equilibrium between 1H and 2H tautomers, with the 1H-form being thermodynamically favored by approximately 2.3 kcal/mol[1]. The highly nucleophilic nitrogen atoms (N1 and N2) will readily outcompete the sterically hindered 5-hydroxyl group for electrophiles unless strictly controlled[2].

Pathway A (6-Fluoro-1H-indazol- 5-yl)methanol B N-Protection (THP, Boc) A->B Blocks N1/N2 nucleophilicity C Benzylic Activation (Appel Reaction) B->C CBr4 / PPh3 D Steric Clash Mitigation C->D SN2 trajectory blocked by 6-F E Target Derivative D->E Use small nucleophiles Ag+ salts

Workflow for overcoming 6-F steric hindrance and N-nucleophilicity in indazole derivatization.

Regioselectivity Dynamics: N- vs. O-Alkylation

When attempting to etherify the 5-methanol group, the choice of base and solvent dictates the regiochemical outcome. Without N-protection, the indazole nitrogens act as the primary nucleophiles.

Selectivity Substrate Unprotected (6-Fluoro-1H-indazol-5-yl)methanol Cond1 NaH, THF, 0°C Substrate->Cond1 Cond2 Cs2CO3, DMF, 80°C Substrate->Cond2 Cond3 Ag2O, DCM, 25°C Substrate->Cond3 Res1 Major: N1-Alkylation Cond1->Res1 Kinetic Control Res2 Mixed N1/N2 Alkylation Cond2->Res2 Thermodynamic Res3 Major: O-Alkylation Cond3->Res3 Ag+ coordination

Regioselectivity pathways for indazole alkylation based on base and solvent selection.

Table 1: Impact of Base and Solvent on Alkylation Regioselectivity Data synthesized from standard indazole derivatization models[3],[2].

Base / ReagentSolventTemp (°C)N1-AlkylationN2-AlkylationO-AlkylationMechanistic Causality
NaH THF0 to 25>85%<5%<10%Hard base/Na+ coordination strongly favors the N1 kinetic product.
Cs₂CO₃ DMF80~45%~45%<10%High temperature and polar solvent lead to a thermodynamic mixture.
DEAD / PPh₃ THF50<5%>90%<5%Mitsunobu conditions strongly favor N2-substitution via phosphonium intermediates.
Ag₂O DCM25<5%<5%>90%Ag+ coordinates directly to the halide, driving selective O-alkylation without strong basicity.

Validated Protocol: Selective Benzylic Bromination

To bypass the steric hindrance of the 6-fluoro group for downstream coupling, the hydroxyl group must be converted into a highly reactive electrophile (bromide). We strongly recommend the Appel Reaction over PBr3​ or HBr to maintain neutral-to-mild conditions, preventing indazole ring degradation or polymerization.

Objective: Synthesis of 5-(Bromomethyl)-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Phase 1: N-Protection (THP Protection)

  • Setup: Charge a flame-dried round-bottom flask with (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq) and anhydrous DCM (0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Execution: Stir at ambient temperature for 4 hours.

  • Self-Validating Checkpoint: Monitor via TLC (1:1 Hexanes:EtOAc). The highly polar starting material ( Rf​ ~0.15) should disappear, replaced by a distinct, UV-active, less polar spot ( Rf​ ~0.5). A negative ninhydrin stain confirms the absence of free N-H bonds.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Phase 2: Benzylic Activation (Appel Reaction)

  • Setup: Dissolve the crude THP-protected indazole in anhydrous DCM (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Halogen Source: Add Carbon Tetrabromide ( CBr4​ , 1.25 eq).

  • Activation: Dissolve Triphenylphosphine ( PPh3​ , 1.25 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Causality Note: Dropwise addition prevents rapid exothermic PPh3​ oxidation. Because the 6-fluoro group raises the activation barrier for the desired substitution, thermal spikes will preferentially drive unwanted side-reactions rather than the target SN​2 displacement.

  • Execution: Stir for 2 hours at 0 °C, then allow warming to room temperature.

  • Self-Validating Checkpoint: A white precipitate (triphenylphosphine oxide) will form. TLC should show quantitative conversion to the brominated product.

  • Purification: Filter through a short pad of Celite, concentrate, and purify via flash silica gel chromatography.

Troubleshooting & FAQs

Q: Why is the yield of my benzylic etherification so low despite using a strong base like NaH? A: When using NaH, the highly nucleophilic indazole N1 position outcompetes the sterically hindered 5-hydroxyl group, leading almost exclusively to N-alkylation[2]. The 6-fluoro group electrostatically repels the incoming electrophile at the 5-position. Solution: You must either protect the indazole ring first, or switch to Ag2​O in DCM. Silver ions coordinate with the alkyl halide to form a tight ion pair that selectively drives O-alkylation without requiring a strong base.

Q: I attempted a Mitsunobu reaction on the unprotected indazole to form a benzylic ether, but NMR shows substitution on the ring. Why? A: The Mitsunobu reaction (using DEAD/ PPh3​ ) on unprotected indazoles is highly regioselective for the N2 position, not the benzylic oxygen[3]. The indazole nitrogen acts as the primary nucleophile attacking the activated phosphonium intermediate. Solution: Mask the N1/N2 positions prior to subjecting the 5-methanol group to Mitsunobu conditions.

Q: During the Suzuki-Miyaura cross-coupling of 5-(bromomethyl)-6-fluoro-1H-indazole, I observe rapid protodehalogenation instead of the coupled product. How can I fix this? A: The steric bulk of the 6-fluoro group significantly retards the transmetalation step of the catalytic cycle. This delay allows competing pathways, such as β -hydride elimination or protodehalogenation, to dominate. Solution: Utilize highly active, sterically demanding ligands like RuPhos or P(t−Bu)3​ . These ligands accelerate the reductive elimination step and stabilize the Pd-intermediate, overcoming the steric barrier[4]. Ensure strict anhydrous conditions to minimize proton sources.

Q: How do I prevent the indazole nitrogen from reacting when I want to oxidize the 5-methanol group to an aldehyde? A: Unprotected indazole nitrogens are susceptible to oxidation (forming N-oxides) and can strongly coordinate with metal-based oxidants (like MnO2​ or Cr-based reagents), poisoning the catalyst. Solution: Use mild, non-metal oxidants like Dess-Martin Periodinane (DMP) or Swern oxidation conditions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (6-Fluoro-1H-indazol-5-yl)methanol vs. 5-Fluoroindazole

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and regioselective modifications of fluorinated indazoles. Both 5-fluoroindazole and (6-Fluoro-1H-indazol-5-yl)methanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and regioselective modifications of fluorinated indazoles. Both 5-fluoroindazole and (6-Fluoro-1H-indazol-5-yl)methanol are highly privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. However, their reactivity profiles diverge significantly due to the presence of the reactive hydroxymethyl side-chain and the positional shift of the fluorine atom.

This guide objectively compares their chemical behavior, detailing the causality behind specific experimental choices, and provides self-validating protocols to ensure reproducible synthetic outcomes.

Structural & Electronic Foundations

The indazole core exhibits annular tautomerism between the 1H- and 2H-forms, with the 1H-tautomer being thermodynamically favored by approximately 4.46 kcal/mol [1].

  • 5-Fluoroindazole : The fluorine atom at C5 acts as an inductive electron-withdrawing group (EWG) but donates electron density via resonance to the ortho and para positions (C4 and C6). The primary sites of reactivity are the ring nitrogens (N1/N2) and the C3 carbon, which is highly susceptible to electrophilic aromatic substitution (EAS).

  • (6-Fluoro-1H-indazol-5-yl)methanol : The fluorine is shifted to C6, and a hydroxymethyl group is introduced at C5. This primary alcohol introduces a dominant new vector for functionalization. The benzylic-like nature of the C5-hydroxymethyl group makes it highly reactive toward oxidation and substitution, effectively outcompeting the indazole core for many electrophilic reagents.

Reactivity_Map Core Fluorinated Indazole Core Sub1 5-Fluoroindazole Core->Sub1 Sub2 (6-Fluoro-1H-indazol-5-yl)methanol Core->Sub2 EAS Ring EAS (C3-Halogenation) Sub1->EAS N_Alk N1/N2 Alkylation Sub1->N_Alk Sub2->EAS Suppressed/Secondary Sub2->N_Alk SideChain Side-Chain Oxidation/Substitution Sub2->SideChain Dominant

Reactivity divergence between 5-fluoroindazole and its 5-hydroxymethyl-6-fluoro analog.

Comparative Reactivity Profiles

N-Alkylation Dynamics: N1 vs. N2 Selectivity

A persistent challenge with both scaffolds is the regioselective alkylation of the N1 versus N2 positions [2].

  • Thermodynamic Control (N1 Preference) : Using a strong base like Sodium Hydride (NaH) in an aprotic solvent (THF) generates the delocalized indazolide anion. The sodium cation coordinates with the N2 atom and the adjacent C3 position, sterically hindering it and directing the electrophile to the thermodynamically more stable N1 position [3].

  • Kinetic Control (N2 Preference) : Using alkyl 2,2,2-trichloroacetimidates under acidic conditions protonates the imide, activating it for a kinetically driven nucleophilic attack by the N2 lone pair, yielding >90% N2-selectivity [4].

N_Alkylation_Logic Anion Indazolide Anion (NaH / THF) Coord Na+ Coordination at N2 Anion->Coord Thermo Thermodynamic Attack at N1 Coord->Thermo Acidic Neutral Indazole (Acidic Conditions) Protonation Electrophile Activation Acidic->Protonation Kinetic Kinetic Attack at N2 Protonation->Kinetic

Mechanistic causality of N1 vs N2 regioselective alkylation in indazole scaffolds.

Side-Chain Functionalization vs. Ring EAS

For 5-fluoroindazole , reacting with N-Bromosuccinimide (NBS) results in rapid halogenation at the C3 position. However, for (6-Fluoro-1H-indazol-5-yl)methanol , the primary alcohol is the most reactive site. Attempting harsh EAS or alkylation without protecting the alcohol will lead to complex mixtures. Therefore, chemoselective oxidation of the alcohol to an aldehyde (using Manganese Dioxide, MnO₂) is often the critical first step in its synthetic workflow. MnO₂ operates via a single-electron transfer mechanism that selectively targets the benzylic-like alcohol without over-oxidizing to the carboxylic acid or reacting with the indazole nitrogens.

Quantitative Data Comparison

The following table summarizes the expected performance and selectivity of these scaffolds under standardized reaction conditions.

CompoundReaction TypeReagents / ConditionsPrimary Reactive SiteMajor Product / SelectivityYield
5-Fluoroindazole N-Alkylation (Thermodynamic)NaH, R-Br, THF, 50°CN1N1-Alkyl-5-fluoroindazole (>95% N1)85-92%
5-Fluoroindazole N-Alkylation (Kinetic)R-O-C(=NH)CCl₃, H⁺N2N2-Alkyl-5-fluoroindazole (>90% N2)75-80%
5-Fluoroindazole EAS (Halogenation)NBS, DMF, 25°CC33-Bromo-5-fluoro-1H-indazole88-94%
(6-Fluoro-1H-indazol-5-yl)methanol Mild OxidationMnO₂, CH₂Cl₂, 25°CC5-CH₂OH6-Fluoro-1H-indazole-5-carbaldehyde90-95%
(6-Fluoro-1H-indazol-5-yl)methanol Alcohol SubstitutionSOCl₂, CH₂Cl₂, 0°CC5-CH₂OH5-(Chloromethyl)-6-fluoro-1H-indazole82-87%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Regioselective N1-Alkylation of 5-Fluoroindazole

Causality: Deprotonation with NaH in THF ensures sodium cation coordination at N2, sterically blocking it and driving thermodynamic N1-alkylation.

  • Preparation : Charge a flame-dried flask with 5-fluoroindazole (1.0 eq) and anhydrous THF (0.2 M). Cool to 0°C under an inert N₂ atmosphere.

  • Deprotonation : Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C until hydrogen evolution ceases.

  • Alkylation : Introduce the primary alkyl bromide (1.1 eq) dropwise. Warm the reaction to 50°C and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS) : Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass (m/z [M+H]⁺ 137.1) is <1%. The N1-alkylated product will exhibit a longer retention time on a C18 reverse-phase column compared to the trace N2-isomer due to its lower dipole moment.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Oxidation of (6-Fluoro-1H-indazol-5-yl)methanol

Causality: Activated MnO₂ provides a mild, heterogeneous surface for the oxidation of the activated (benzylic-like) primary alcohol, preventing over-oxidation and preserving the unprotected indazole nitrogens.

  • Preparation : Dissolve (6-Fluoro-1H-indazol-5-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at room temperature.

  • Oxidation : Add activated MnO₂ (10.0 eq) in a single portion. Stir vigorously at 25°C for 12 hours.

  • Self-Validation Checkpoint (TLC & NMR) :

    • TLC Validation: Spot the reaction mixture against the starting material on silica gel (Hexanes/EtOAc 1:1). The starting alcohol retains near the baseline (highly polar due to H-bonding), while the resulting aldehyde migrates significantly higher (R_f ~0.6) and stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • NMR Validation: Filter a 0.5 mL aliquot through a small Celite plug, evaporate, and dissolve in DMSO-d6. Confirm the appearance of a sharp aldehyde proton singlet at ~10.2 ppm and the disappearance of the CH₂ protons at ~4.6 ppm.

  • Workup : Filter the entire reaction mixture through a pad of Celite to remove manganese salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the pure aldehyde.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • US9024093B2 - Fluorination of organic compounds.Google Patents.
Comparative

A Researcher's Guide to Sourcing High-Purity (6-Fluoro-1H-indazol-5-yl)methanol for Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the structural integrity and purity of starting materials are paramount. The compound (6-Fluoro-1H-indazol-5-yl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, the structural integrity and purity of starting materials are paramount. The compound (6-Fluoro-1H-indazol-5-yl)methanol is a critical building block for the synthesis of a new generation of targeted therapeutics. Its isomeric purity and the absence of process-related impurities are not merely a matter of quality control; they are fundamental to ensuring reproducible experimental outcomes and the safety of downstream applications.

This guide provides a comprehensive framework for researchers to compare and validate commercial sources of high-purity (6-Fluoro-1H-indazol-5-yl)methanol. It moves beyond a simple vendor listing to empower scientists with the analytical tools and critical mindset necessary to independently verify the quality of this crucial reagent.

The Importance of Purity for (6-Fluoro-1H-indazol-5-yl)methanol

Indazole derivatives are prevalent scaffolds in medicinal chemistry, recognized for their role in developing potent inhibitors for various kinases and other biological targets.[1][2][3] The introduction of a fluorine atom, as in (6-Fluoro-1H-indazol-5-yl)methanol, can significantly enhance metabolic stability and binding affinity. However, the synthesis of such substituted indazoles can lead to isomeric impurities and residual starting materials or by-products.[4][5] These contaminants can interfere with subsequent synthetic steps, lead to the formation of unintended side products, and ultimately compromise the biological activity and interpretation of structure-activity relationships (SAR).

Comparing Commercial Suppliers: A Data-Driven Approach

A direct comparison of commercial suppliers is challenging due to the variability in batch-to-batch quality and the often limited publicly available data. Therefore, a prudent approach involves a combination of scrutinizing supplier documentation and performing in-house analytical validation.

Below is a summary of typical information provided by major chemical suppliers. Researchers should use this as a baseline for their inquiries and evaluations.

Supplier CategoryStated Purity (Typical)Analytical Data ProvidedKey Considerations
Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.)>95% to >98% (often determined by HPLC or NMR)[2]Certificate of Analysis (CoA) with ¹H NMR and/or HPLC data is common.[6][7]Higher cost, generally reliable quality control, and good documentation.
Specialty Chemical Intermediary Suppliers Variable, often >95%CoA may be available upon request; data may be less comprehensive.Cost-effective for larger quantities, but requires more rigorous in-house validation.
Custom Synthesis Providers Made to order, purity specifications are typically defined by the customer.A comprehensive analytical data package is usually part of the service.Ideal for specific purity requirements or when the compound is not commercially available.

Expert Recommendation: Always request a lot-specific Certificate of Analysis (CoA) before purchasing.[8][9][10] Scrutinize the provided analytical data, paying close attention to the methods used and the interpretation of the results. Do not rely solely on the stated purity value.

In-House Validation: A Gold-Standard Protocol

Independent verification is the cornerstone of good scientific practice. The following experimental protocols provide a robust framework for confirming the identity, purity, and structural integrity of (6-Fluoro-1H-indazol-5-yl)methanol.

Chemical Structure and Verification Workflow

The following diagram illustrates the chemical structure of (6-Fluoro-1H-indazol-5-yl)methanol and the recommended analytical workflow for its validation.

cluster_structure Chemical Structure cluster_workflow Analytical Workflow mol_structure Start Received Sample NMR NMR Spectroscopy (Identity & Structure) Start->NMR HPLC HPLC-UV (Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS Result Qualified Reagent MS->Result

Caption: Structure of (6-Fluoro-1H-indazol-5-yl)methanol and analytical validation workflow.

Experimental Protocols

1. Identity and Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[11][12] For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[13][14][15]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the (6-Fluoro-1H-indazol-5-yl)methanol sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Signals: Look for characteristic signals for the indazole ring protons, the methylene (-CH₂OH) protons, and the hydroxyl proton. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of nearby protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Identify the correct number of carbon signals corresponding to the structure. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Signals: A single resonance is expected for the fluorine atom, which can be coupled to nearby protons in a proton-coupled spectrum.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with established literature values or with data from a trusted reference standard.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of small molecules in the pharmaceutical industry.[16][17][18] It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Protocol: HPLC-UV Purity Analysis

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the elution of both polar and non-polar impurities.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Injection and Detection: Inject 5-10 µL of the sample solution and monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the indazole ring).

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak with minimal to no other peaks.

3. Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the compound, confirming its elemental composition.[19]

Protocol: LC-MS Analysis

  • System: An HPLC system coupled to a mass spectrometer (LC-MS) is ideal.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for indazole derivatives.

  • Analysis: The sample can be introduced via the HPLC method described above or by direct infusion.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For (6-Fluoro-1H-indazol-5-yl)methanol (C₈H₇FN₂O), the expected monoisotopic mass is approximately 166.05. The ESI-MS spectrum should show a prominent peak at m/z 167.06.

Workflow for Supplier Qualification

The following diagram outlines the logical steps for qualifying a new supplier of (6-Fluoro-1H-indazol-5-yl)methanol.

start Identify Potential Suppliers request_coa Request Lot-Specific CoA start->request_coa review_coa Review CoA Data (NMR, HPLC, etc.) request_coa->review_coa order_sample Order Small Sample for In-House Testing review_coa->order_sample perform_tests Perform Full Analytical Validation (NMR, HPLC-UV, LC-MS) order_sample->perform_tests compare_data Compare In-House Data with CoA perform_tests->compare_data decision Qualify or Disqualify Supplier compare_data->decision qualified Qualified Supplier decision->qualified Data Matches & Purity is High disqualified Disqualified Supplier decision->disqualified Discrepancies or Low Purity

Caption: Logical workflow for qualifying a commercial supplier.

Conclusion

The quality of starting materials in drug discovery is a critical, yet often overlooked, variable. For a key building block like (6-Fluoro-1H-indazol-5-yl)methanol, assuming high purity without verification is a significant risk to project timelines and data integrity. By combining a thorough review of supplier-provided documentation with a robust in-house analytical validation program, researchers can ensure the quality of their reagents and build a solid foundation for their synthetic and biological studies. This proactive approach to quality control is an essential investment in the reproducibility and success of your research endeavors.

References

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(4), 538-545. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Tej-pratap. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Kuchar, M., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1-11. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17103. Retrieved from [Link]

  • López, C., et al. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C816-C816. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.. Retrieved from [Link]

  • Lab Alley. (n.d.). Certificates of Analysis. Retrieved from [Link]

  • Solstice Research Chemicals. (n.d.). Certificate of Analysis (CoA) Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Alkorta, I., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7437-7447. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • LookChem. (n.d.). 1H-Indazole-5-methanol, a-(2-chloro-4-fluorophenyl)-1-(2-methylpropyl)-. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of Novel (6-Fluoro-1H-indazol-5-yl)methanol-Derived Anticancer Compounds

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of (6-Fluoro-1H-indazol-5-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of (6-Fluoro-1H-indazol-5-yl)methanol represent a promising frontier in the development of novel anticancer therapeutics. The strategic placement of the fluoro and methanol groups offers unique opportunities for structure-activity relationship (SAR) exploration, potentially leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel compounds derived from (6-Fluoro-1H-indazol-5-yl)methanol. We will delve into the critical in vitro and in vivo assays, emphasizing the scientific rationale behind experimental choices and the importance of robust, self-validating protocols.

The Rationale for Targeting Cancer with Indazole Derivatives

Indazole-containing compounds have demonstrated a wide array of biological activities, including the inhibition of key signaling pathways implicated in cancer progression.[3][4] Many of these derivatives function as kinase inhibitors, targeting enzymes like VEGFR, PLK4, and others involved in cell proliferation, angiogenesis, and survival.[5][6] The primary goal of validating a new derivative is to elucidate its mechanism of action and quantify its therapeutic potential.

Phase 1: In Vitro Validation - A Multi-pronged Approach

Initial screening and validation of novel compounds are performed using a battery of in vitro assays. This cost-effective and high-throughput approach allows for the early identification of promising candidates and the elimination of inactive or overly toxic molecules.[7]

Assessing Cytotoxicity: A Comparative Analysis of Cell Viability Assays

The first step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. Tetrazolium-based colorimetric assays are a mainstay for this purpose, measuring the metabolic activity of viable cells.[8][9]

Comparison of MTT and XTT Assays:

FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
Principle Reduction of yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]Reduction of a second-generation tetrazolium salt to a water-soluble orange formazan product.[8]
Workflow Requires an additional solubilization step using an organic solvent (e.g., DMSO) to dissolve the formazan crystals.[8]No solubilization step is needed, streamlining the protocol.[9]
Advantages Well-established and widely cited method.Faster workflow, reduced potential for error from incomplete solubilization, and higher reproducibility.[9]
Disadvantages Longer protocol, potential for cell loss during solubilization, and susceptibility to interference from compounds affecting cellular redox potential.[9]Can also be susceptible to interference from compounds that directly reduce the tetrazolium salt.[8]

Experimental Protocol: XTT Cell Viability Assay

This protocol is favored for its efficiency and reproducibility.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the (6-Fluoro-1H-indazol-5-yl)methanol-derived compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Illustrative Data:

The following table presents hypothetical IC50 values for a series of (6-Fluoro-1H-indazol-5-yl)methanol-derived compounds against various cancer cell lines.

Compound IDR-Group ModificationMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)
F-IND-01 -CH2-Phenyl8.512.35.1
F-IND-02 -CH2-(4-chlorophenyl)4.26.82.3
F-IND-03 -CH2-(4-methoxyphenyl)15.120.59.8
Doxorubicin (Positive Control)0.50.80.2
Delving into the Mechanism: Apoptosis Detection

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[10] Western blotting is a robust technique to detect the key protein markers of apoptosis.[11]

Key Apoptosis Markers for Western Blot Analysis:

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio suggests the induction of apoptosis.[1][10]

  • Caspases: These are the executioners of apoptosis. The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms to their active, cleaved forms is a hallmark of apoptosis.[10][11]

  • PARP (Poly(ADP-ribose) polymerase): This DNA repair enzyme is cleaved and inactivated by activated Caspase-3, which is another definitive marker of apoptosis.[10]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP overnight at 4°C. A loading control, such as β-actin or GAPDH, must be included.[10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Signal Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control.

Visualizing the Apoptotic Pathway:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_execution Execution Phase Compound Compound Bax Bax Compound->Bax Upregulates Bcl-2 Bcl-2 Compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Pro-Caspase-9 Pro-Caspase-9 Cytochrome_c->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Cleaves Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved_PARP Cleaved_PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by a novel compound.

Phase 2: In Vivo Validation - Bridging the Gap to Clinical Relevance

Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and safety in a more complex biological system.[7] Human tumor xenograft models are the gold standard for preclinical in vivo assessment of anticancer drugs.[12]

Cell Line-Derived Xenograft (CDX) Models:

In this model, human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[5][12]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the (6-Fluoro-1H-indazol-5-yl)methanol-derived compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference in tumor volume between the treated and control groups.

Visualizing the In Vivo Experimental Workflow:

in_vivo_workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Control 5. Vehicle Administration Randomization->Control Data_Collection 6. Tumor & Body Weight Measurement Treatment->Data_Collection Control->Data_Collection Endpoint 7. Study Endpoint & Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for a subcutaneous xenograft study.

Conclusion: A Rigorous Path to Drug Discovery

The validation of the biological activity of novel (6-Fluoro-1H-indazol-5-yl)methanol-derived compounds is a meticulous process that requires a combination of well-designed in vitro and in vivo experiments. By systematically assessing cytotoxicity, elucidating the mechanism of action, and evaluating in vivo efficacy, researchers can build a robust data package to support the advancement of promising new anticancer agents. This guide provides a foundational framework, but it is imperative to tailor experimental designs to the specific characteristics of the compounds and the biological questions being addressed.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available at: [Link]

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]

  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Available at: [Link]

  • Synthesis and biological evaluation of new indazole derivatives - Academia.edu. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: (6-Fluoro-1H-indazol-5-yl)methanol vs. Its Positional Isomer

Executive Summary & Pharmacological Context The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, (6-Fluoro-1H-indazol-5-yl)methanol and its positional isomer, (5-Fluoro-1H-indazol-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, (6-Fluoro-1H-indazol-5-yl)methanol and its positional isomer, (5-Fluoro-1H-indazol-6-yl)methanol , serve as critical building blocks for synthesizing highly selective kinase inhibitors.

Differentiating these isomers is not merely an academic exercise; it is a regulatory and functional necessity. The exact positioning of the fluorine atom and the hydroxymethyl group dramatically alters the electronic landscape and hydrogen-bonding vector of the resulting active pharmaceutical ingredient (API). For instance, the 6-fluoro-indazole core is integral to the structure of ROCK2 inhibitors like KD025[1], c-Met inhibitors targeting solid tumors[2], and novel 4-anilinoquinoline-based Dengue and Zika virus inhibitors[3].

This guide provides an objective, data-driven framework for spectroscopically distinguishing these two isomers, focusing on the causality behind Nuclear Magnetic Resonance (NMR) phenomena and establishing a self-validating analytical protocol.

Structural & Electronic Analysis: The Causality of Spin-Spin Coupling

The differentiation of these isomers relies heavily on the heteronuclear spin-spin coupling between the 19 F nucleus (spin ½, 100% natural abundance) and the adjacent aromatic protons ( 1 H) on the indazole ring.

  • Isomer A: (6-Fluoro-1H-indazol-5-yl)methanol The fluorine atom is located at C6, and the hydroxymethyl group is at C5. The remaining aromatic protons are at C4 and C7.

    • H7 is ortho to the fluorine atom. The through-bond proximity results in a strong 3JHF​ coupling constant (typically 9.0 – 11.0 Hz).

    • H4 is meta to the fluorine atom, resulting in a significantly weaker 4JHF​ coupling constant (typically 4.0 – 6.0 Hz).

  • Isomer B: (5-Fluoro-1H-indazol-6-yl)methanol The substituents are swapped. The fluorine is at C5, and the hydroxymethyl group is at C6.

    • H4 is now ortho to the fluorine, exhibiting the large 3JHF​ coupling (~10 Hz).

    • H7 is meta to the fluorine, exhibiting the smaller 4JHF​ coupling (~5 Hz).

By analyzing the splitting patterns of the isolated aromatic protons, researchers can definitively assign the regiochemistry of the scaffold.

Spectroscopic Data Comparison

The following table summarizes the quantitative NMR parameters used to objectively compare and identify the two isomers.

Spectroscopic Feature(6-Fluoro-1H-indazol-5-yl)methanol(5-Fluoro-1H-indazol-6-yl)methanol
Substitution Pattern 5-CH₂OH, 6-F5-F, 6-CH₂OH
H4 Splitting ( 1 H NMR) Doublet ( 4JHF​≈5.0 Hz)Doublet ( 3JHF​≈10.5 Hz)
H7 Splitting ( 1 H NMR) Doublet ( 3JHF​≈10.5 Hz)Doublet ( 4JHF​≈5.0 Hz)
19 F NMR Chemical Shift -118 ppm -115 ppm
NOESY Correlation -CH₂OH H4-CH₂OH H7
HMBC Correlation (3-bond) -CH₂OH C4, C6-CH₂OH C5, C7

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the 1D 1 H NMR data must be orthogonally confirmed by 2D NMR techniques (NOESY and HMBC). If the through-space NOESY correlations contradict the through-bond HMBC correlations, the sample is likely a mixture or structurally misassigned.

Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection (Critical Step): Weigh 10–15 mg of the indazole compound and dissolve it in 0.6 mL of DMSO- d6​ .

    • Expert Insight: Do not use CDCl 3​ . Indazoles possess an exchangeable N-H proton. In non-polar solvents, intermolecular hydrogen bonding causes severe line broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H exchange rate and yielding sharp, highly resolved aromatic signals. Furthermore, DMSO- d6​ prevents the rapid exchange of the -CH 2​ OH hydroxyl proton, allowing it to be observed as a distinct triplet (coupling to the CH 2​ group) and used for additional NOESY correlations.

  • 1D 1 H and 19 F Acquisition: Acquire a standard 1D 1 H spectrum (typically 16-32 scans) and a 19 F spectrum (with 1 H decoupling to simplify the fluorine signal to a singlet). Ensure the spectral window for 1 H captures the 7.0–8.5 ppm aromatic region with high digital resolution to accurately measure the JHF​ coupling constants.

  • 2D NOESY Acquisition: Set the mixing time ( d8 ) to 300–500 ms. This timeframe is optimal for small molecules (~166 g/mol ) to allow for sufficient Nuclear Overhauser Effect (NOE) buildup without spin diffusion. Look for the cross-peak between the -CH 2​ OH protons ( 4.6 ppm) and the adjacent aromatic proton (H4 or H7).

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz). The -CH 2​ OH protons will show strong 3-bond correlations to the adjacent aromatic carbons, definitively mapping the carbon skeleton.

Logical Workflows & Visualizations

The following diagrams map the logical decision trees and biological applications of these compounds.

Regiochemistry cluster_0 1H-19F Spin-Spin Coupling Analysis Start Unknown Isomer (Fluoro-indazolyl-methanol) NMR 1H & 19F NMR Acquisition Start->NMR Ortho 3J_HF ~ 10 Hz (Ortho Coupling) NMR->Ortho Meta 4J_HF ~ 5 Hz (Meta Coupling) NMR->Meta IsoA (6-Fluoro-1H-indazol-5-yl)methanol H7 shows 3J_HF H4 shows 4J_HF Ortho->IsoA on H7 IsoB (5-Fluoro-1H-indazol-6-yl)methanol H4 shows 3J_HF H7 shows 4J_HF Ortho->IsoB on H4 Meta->IsoA on H4 Meta->IsoB on H7 NOE Orthogonal Validation NOESY: -CH2OH to adjacent Aromatic H IsoA->NOE IsoB->NOE

Logic flow for regiochemical assignment of fluoro-indazole isomers using NMR coupling constants.

Pathway BB Building Block (6-Fluoro-1H-indazol-5-yl)methanol Lead Lead Inhibitor (e.g., KD025 analog) BB->Lead Synthesis Target Target Kinase (ROCK2 / c-Met) Lead->Target Binding Effect Pharmacological Effect (Cytoskeleton Regulation) Target->Effect Inhibition

Synthetic and pharmacological pipeline utilizing the 6-fluoro-indazole scaffold.

References

  • Howei Pharm – CAS 1360894-74-1 | (6-Fluoro-1H-indazol-5-yl)methanol. Available at:[Link]

  • MDPI Molecules – Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. Available at: [Link]

  • Google Patents – US20150218171A1 - Highly selective c-met inhibitors as anticancer agents.
  • National Institutes of Health (PMC) – Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (6-Fluoro-1H-indazol-5-yl)methanol

Hazard Assessment and Chemical Profile of (6-Fluoro-1H-indazol-5-yl)methanol Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic. Such compounds are often persi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile of (6-Fluoro-1H-indazol-5-yl)methanol

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can form toxic byproducts upon improper incineration.[1] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[2]

  • Indazole Moiety: Indazole and its derivatives are utilized in pharmaceutical development and may exhibit biological activity. The toxicological properties of this specific molecule are not fully characterized, necessitating a cautious approach.

  • Methanol Group: The -methanol functional group suggests properties similar to methanol, which is toxic if swallowed, inhaled, or absorbed through the skin, and is highly flammable.[3][4][5][6] It can cause damage to the central nervous system, visual organs, and may have reproductive toxicity.[6][7]

Given these characteristics, (6-Fluoro-1H-indazol-5-yl)methanol must be treated as a hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The two primary federal agencies involved are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from generation to disposal.[8][9] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, segregation, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[10][11][12] This includes requirements for safety training, personal protective equipment (PPE), and emergency action plans.[13][14]

Core Principles of Chemical Waste Management

Before detailing the specific disposal protocol, it is crucial to understand the foundational principles of laboratory waste management.

PrincipleDescriptionRationale
Waste Minimization Adopt practices that reduce the quantity of hazardous waste generated. This can include ordering smaller quantities of chemicals and optimizing experimental designs.Reduces disposal costs, environmental impact, and safety risks associated with storing large volumes of hazardous materials.
Segregation Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.Ensures safety and facilitates proper disposal. Halogenated and non-halogenated organic wastes must be collected in separate containers.[15]
Proper Containerization Use containers that are compatible with the chemical waste being stored. Containers must be in good condition, leak-proof, and kept closed except when adding waste.[8][16][17]Prevents spills, leaks, and volatilization of hazardous vapors, protecting both laboratory personnel and the environment.
Accurate Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.[17]Provides essential information for safe handling, storage, and disposal, and is a key requirement for regulatory compliance.

Step-by-Step Disposal Protocol for (6-Fluoro-1H-indazol-5-yl)methanol

This protocol provides a direct, procedural guide for the safe disposal of (6-Fluoro-1H-indazol-5-yl)methanol and associated waste.

Before handling the chemical or its waste, ensure appropriate PPE is worn:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Work in a Ventilated Area: All handling of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Proper segregation at the point of generation is critical.

  • Designated Waste Stream: As a fluorinated organic compound, (6-Fluoro-1H-indazol-5-yl)methanol must be disposed of in a designated "Halogenated Organic Waste" container.[15][18]

  • Do Not Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused solutions or reaction mixtures containing (6-Fluoro-1H-indazol-5-yl)methanol should be poured into the designated halogenated organic liquid waste container.

    • Solid Waste: Contaminated solid materials such as gloves, weigh boats, or silica gel should be collected in a separate, clearly labeled "Halogenated Contaminated Solid Waste" container.

  • Container Choice: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., a glass bottle or a chemically resistant plastic jug). The original reagent bottle can be reused for waste collection, but all original labels must be completely defaced or removed.[16]

  • Labeling:

    • Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.

    • Fill out the tag completely before adding any waste to the container.

    • Write the full chemical name: "(6-Fluoro-1H-indazol-5-yl)methanol" and any other components in the waste mixture.

    • Indicate the start date of waste accumulation.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[19]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[17]

  • Storage Limits: Be aware of the regulatory limits for waste accumulation in an SAA. Typically, a maximum of 55 gallons of hazardous waste can be stored, and it must be moved to a central storage facility within one year (or less, depending on institutional policy).[19]

Empty containers that held (6-Fluoro-1H-indazol-5-yl)methanol must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[16]

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[17] Subsequent rinsates may also need to be collected depending on the toxicity of the compound and local regulations.

  • Deface Label: After rinsing and air-drying, completely deface or remove all hazardous chemical labels from the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory trash or recycling.

  • Contact EHS: Once the waste container is full, or approaching its storage time limit, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: EHS will then arrange for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in a compliant manner, likely through high-temperature incineration.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent appropriate for organic solvents.

    • Collect the absorbed material and place it in a sealed container.

    • Label the container as "Halogenated Contaminated Solid Waste" and dispose of it according to the protocol above.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (6-Fluoro-1H-indazol-5-yl)methanol and associated waste materials.

G cluster_waste_type 1. Characterize Waste Type cluster_collection 2. Segregate and Collect cluster_final 3. Final Disposition start Waste Generation: (6-Fluoro-1H-indazol-5-yl)methanol liquid Liquid Waste (Pure compound, solutions) start->liquid solid Solid Waste (Contaminated gloves, wipes, silica) start->solid container Empty Container start->container halogen_liquid Collect in 'Halogenated Organic Liquid Waste' container liquid->halogen_liquid halogen_solid Collect in 'Halogenated Contaminated Solid Waste' container solid->halogen_solid decontaminate Triple-rinse with solvent container->decontaminate saa Store in SAA (Secondary Containment, Closed, Labeled) halogen_liquid->saa halogen_solid->saa rinsate Collect first rinsate as halogenated liquid waste decontaminate->rinsate trash Dispose of decontaminated container in regular trash decontaminate->trash pickup Arrange for EHS Pickup saa->pickup rinsate->halogen_liquid

Sources

Handling

A Senior Scientist's Guide to Handling (6-Fluoro-1H-indazol-5-yl)methanol: A Risk-Based Approach to Personal Protective Equipment and Safe Operations

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (6-Fluoro-1H-indazol-5-yl)methanol, a fluorinated indazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (6-Fluoro-1H-indazol-5-yl)methanol, a fluorinated indazole derivative, represents a class of molecules with significant potential but also requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work. Our core principle is that every safety protocol must be a self-validating system, grounded in a clear understanding of the potential risks and the rationale behind each protective measure.

This document serves as a specialized component of your laboratory's comprehensive Chemical Hygiene Plan (CHP), a written program required by the Occupational Safety and Health Administration (OSHA) to address all aspects of chemical procurement, storage, handling, and disposal.[1][2][3]

Hazard Identification: The "Knowns" and "Unknowns"

For many research chemicals, a complete toxicological profile is not available. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous. The structure of (6-Fluoro-1H-indazol-5-yl)methanol contains features that guide our risk assessment: a fluorinated aromatic system and an indazole core. Halogenated organic compounds, particularly those with fluorine, can exhibit unique reactivity and metabolic pathways that warrant caution.[4][5][6]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer potential hazards from similar compounds and general chemical safety principles. The primary risks to mitigate are:

  • Inhalation: Powders and volatile solutions can be inhaled, leading to respiratory irritation or systemic toxicity.

  • Dermal Contact: Absorption through the skin is a common route of exposure for organic molecules.

  • Ingestion: Accidental ingestion can lead to acute toxicity.

  • Eye Contact: The compound may cause serious eye irritation or damage.

We will proceed with the assumption that this compound is, at a minimum, an irritant and potentially toxic, aligning with best practices for handling chemicals of unknown toxicity.[7]

Engineering Controls: Your Primary Barrier

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense.[8] The primary method for minimizing exposure is through robust engineering controls.

All handling of (6-Fluoro-1H-indazol-5-yl)methanol, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[4][9] The fume hood provides essential ventilation to capture and exhaust vapors, dusts, or aerosols, drastically reducing the risk of inhalation exposure.

Personal Protective Equipment (PPE): A Mandated Protocol

A risk assessment dictates that a standard, yet comprehensive, suite of PPE is mandatory for all operations involving this compound. This is the minimum requirement for any laboratory work involving hazardous materials.[7][10]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated safety goggles.[11] A face shield worn over goggles is required when handling splash-prone quantities (>100 mL) or during highly exothermic or pressurized reactions.[8][10]Goggles provide a 360-degree seal to protect against splashes and fine particulates.[8] Standard safety glasses with side shields do not offer sufficient protection from chemical splashes.[10] The face shield adds a critical layer of protection for the entire face.[4][8]
Hand Protection Double-gloving with nitrile gloves.[10]Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[8][10] Double-gloving is a crucial technique; it protects against minor tears or pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without exposing the skin. Always remove and replace the outer glove immediately after known contact.[10] For prolonged or immersive contact, consult a glove manufacturer's compatibility chart.
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffs.[12]A lab coat protects personal clothing and skin from splashes and spills.[7] The flame-resistant property is a best practice when working with organic solvents, which are often used to dissolve compounds like this one.
Foot Protection Closed-toe shoes made of a non-porous material.This is a fundamental laboratory requirement to protect feet from spills and falling objects.[10]
Respiratory Protection Generally not required if all work is performed in a certified fume hood.A NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) may be necessary if engineering controls fail or during large-scale spill cleanups.[5][11] Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing and medical evaluation.[11]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination. The following steps provide a clear, procedural guide for handling (6-Fluoro-1H-indazol-5-yl)methanol.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Is Operational Prep->Verify Weigh 3. Weigh Compound (Use anti-static weigh boat) Verify->Weigh Dissolve 4. Dissolve/Dispense (Keep sash low) Weigh->Dissolve Reaction 5. Perform Experiment Dissolve->Reaction Decon 6. Decontaminate Glassware & Surfaces Reaction->Decon Waste 7. Segregate Waste (Halogenated Organic) Decon->Waste Doff 8. Doff PPE Correctly (Outer gloves first) Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: A procedural workflow for the safe handling of (6-Fluoro-1H-indazol-5-yl)methanol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[10]

    • Don all required PPE: safety goggles, flame-resistant lab coat, and two pairs of nitrile gloves.

    • Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Weighing and Transfer (Solid):

    • Perform all manipulations of the solid compound deep within the fume hood to contain any airborne powder.

    • Use a spatula to carefully transfer the solid to an anti-static weighing boat or directly into a tared vessel.

    • Close the primary container immediately after dispensing.

  • Solution Preparation and Use:

    • Add solvent to the vessel containing the solid compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

    • Keep the fume hood sash at the lowest practical height during all operations.

  • Spill Management:

    • In the event of a small spill inside the fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[4]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination and Disposal Plan

Proper disposal is a critical component of responsible chemical management and is legally mandated.[5]

  • Waste Characterization: As a fluorinated organic molecule, all waste containing (6-Fluoro-1H-indazol-5-yl)methanol must be classified as Halogenated Organic Waste .[5]

  • Waste Segregation:

    • Maintain separate, clearly labeled waste containers for solid and liquid halogenated waste.[5]

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and absorbent materials. Place these in a designated, sealed container.

    • Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a compatible, leak-proof container with a secure cap. Do not mix halogenated waste with non-halogenated waste.[5]

  • Decontamination:

    • All glassware that has come into contact with the compound should be rinsed with a small amount of an appropriate solvent (e.g., acetone, ethanol). This rinseate must be collected and disposed of as liquid halogenated organic waste.

    • Wipe down the work surface of the fume hood with a solvent-dampened towel, with the towel also being disposed of as solid hazardous waste.

  • Final Disposal: Store sealed waste containers in your laboratory's designated hazardous waste accumulation area. Follow your institution's procedures for requesting a pickup by the EHS department or a licensed hazardous waste contractor.[4][5]

By adhering to this comprehensive safety and handling framework, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
  • Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Secondary Schools. (n.d.). American Chemical Society.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of Texas at Austin.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Office of Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment. (2025). Division of Research Safety, University of Illinois.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • The ACS Guide to Safety in Academic Chemical Laboratories Student Edition. (n.d.). American Chemical Society.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Personal Protection Equipment. (n.d.). Chemistry & Biochemistry, Kent State University.
  • ACS at the State Fair. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (2015, May 19). A.G. Layne, Inc.
  • Methanol MSDS. (2013, January 4).
  • Fluorine Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET for 4-(Hydroxymethyl)imidazole hydrochloride. (2025, December 19). Fisher Scientific.
  • Methanol - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc.
  • Methanol - SAFETY DATA SHEET. (2009, April 27).
  • Methanol Safety Data Sheet. (2019, November 29). Methanex.
  • Methanol - Airgas Safety Data Sheet. (n.d.). Airgas.
  • The structure of fluorinated indazoles. (2007, April 10). SciSpace.
  • METHANOL MSDS. (n.d.). VMSL.
  • Fluorinated Compounds. (n.d.). Mass.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-1H-indazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Fluoro-1H-indazol-5-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.